Product packaging for 7-(Prop-1-EN-1-YL)quinolin-8-OL(Cat. No.:)

7-(Prop-1-EN-1-YL)quinolin-8-OL

Cat. No.: B11905635
M. Wt: 185.22 g/mol
InChI Key: MWNGBZCMWYKIDR-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-(Prop-1-EN-1-YL)quinolin-8-OL is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B11905635 7-(Prop-1-EN-1-YL)quinolin-8-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

7-[(E)-prop-1-enyl]quinolin-8-ol

InChI

InChI=1S/C12H11NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h2-8,14H,1H3/b4-2+

InChI Key

MWNGBZCMWYKIDR-DUXPYHPUSA-N

Isomeric SMILES

C/C=C/C1=C(C2=C(C=CC=N2)C=C1)O

Canonical SMILES

CC=CC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 7-(prop-1-en-1-yl)quinolin-8-ol. This document outlines two plausible synthetic pathways, the Wittig reaction and the Heck coupling, for the preparation of this 8-hydroxyquinoline derivative. Detailed experimental protocols, based on established chemical transformations, are provided for each synthetic route. Furthermore, this guide includes a thorough characterization of the target compound, summarizing its key physicochemical and spectroscopic properties in clearly structured tables. The potential biological significance of 7-substituted 8-hydroxyquinoline derivatives is also briefly discussed, highlighting the relevance of this compound for further investigation in drug discovery and development.

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The therapeutic potential of these compounds is often attributed to their ability to chelate metal ions, which plays a crucial role in various biological processes.[2] The functionalization of the 8-hydroxyquinoline scaffold at the 7-position has been shown to modulate its biological activity, making it a key target for medicinal chemists.[3] The introduction of an unsaturated side chain, such as the prop-1-en-1-yl group, at this position can influence the compound's lipophilicity, steric profile, and potential for Michael addition reactions, thereby offering a promising avenue for the development of novel therapeutic agents. This guide details the synthesis and characterization of this compound, a compound of interest for further biological evaluation.

Synthesis of this compound

Two primary synthetic strategies are proposed for the synthesis of this compound: a Wittig reaction starting from 7-formyl-8-hydroxyquinoline and a Heck coupling reaction using 7-bromo-8-hydroxyquinoline as the starting material.

Synthetic Pathway 1: Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[4] In this proposed synthesis, 7-formyl-8-hydroxyquinoline is reacted with an ethyltriphenylphosphonium ylide to yield the desired product.

Wittig_Reaction 7-formyl-8-hydroxyquinoline 7-formyl-8-hydroxyquinoline Product This compound 7-formyl-8-hydroxyquinoline->Product Wittig Reaction Ethyltriphenylphosphonium_bromide Ethyltriphenylphosphonium bromide Ylide Ethyltriphenylphosphonium ylide Ethyltriphenylphosphonium_bromide->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Byproduct Triphenylphosphine oxide Product->Byproduct Formation of

Caption: Proposed synthesis of this compound via the Wittig reaction.

The starting material, 7-formyl-8-hydroxyquinoline, can be synthesized via the Duff reaction or Vilsmeier-Haack formylation of 8-hydroxyquinoline.[5]

  • Duff Reaction:

    • To a solution of 8-hydroxyquinoline (1 equiv.) in trifluoroacetic acid, add hexamethylenetetramine (HMTA) (1.5 equiv.).

    • Heat the mixture to 80-90 °C and stir for several hours.

    • Pour the reaction mixture into a mixture of ice and concentrated HCl.

    • Heat the resulting mixture to hydrolyze the intermediate.

    • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter, wash with water, and purify by recrystallization or column chromatography.

  • Ylide Generation:

    • Suspend ethyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 equiv.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating ylide formation.

  • Reaction with Aldehyde:

    • Dissolve 7-formyl-8-hydroxyquinoline (1 equiv.) in anhydrous THF.

    • Cool the ylide solution to 0 °C and add the solution of 7-formyl-8-hydroxyquinoline dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Pathway 2: Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] In this proposed route, 7-bromo-8-hydroxyquinoline is coupled with propene in the presence of a palladium catalyst and a base.

Heck_Coupling 7-bromo-8-hydroxyquinoline 7-bromo-8-hydroxyquinoline Product This compound 7-bromo-8-hydroxyquinoline->Product Heck Coupling Propene Propene Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand Phosphine Ligand (e.g., PPh₃) Base Base (e.g., Et₃N)

Caption: Proposed synthesis of this compound via Heck coupling.

The starting material, 7-bromo-8-hydroxyquinoline, can be prepared by the direct bromination of 8-hydroxyquinoline.[7]

  • Dissolve 8-hydroxyquinoline (1 equiv.) in a suitable solvent such as chloroform or acetic acid.

  • Add a solution of bromine (1 equiv.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • The product may precipitate from the reaction mixture or can be obtained after workup, which typically involves washing with a solution of sodium thiosulfate to remove excess bromine, followed by extraction and purification.

  • To a pressure vessel, add 7-bromo-8-hydroxyquinoline (1 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv.), a phosphine ligand such as triphenylphosphine (PPh₃) (0.02-0.1 equiv.), and a base such as triethylamine (Et₃N) (2-3 equiv.) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Seal the vessel and introduce propene gas to the desired pressure.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess propene.

  • Filter the reaction mixture to remove the catalyst.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following tables summarize the expected physicochemical and spectroscopic data.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₁₁NO[8]
Molecular Weight185.22 g/mol [8]
AppearanceExpected to be a solid-
Melting PointNot reported-
SolubilitySoluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[9]
Spectroscopic Data
TechniqueExpected Data
¹H NMR Aromatic protons: signals in the range of δ 7.0-9.0 ppm. Olefinic protons: signals in the range of δ 5.5-7.0 ppm, showing characteristic coupling constants for the trans or cis isomer. Methyl protons: a doublet in the range of δ 1.8-2.2 ppm. Hydroxyl proton: a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Aromatic carbons: signals in the range of δ 110-160 ppm. Olefinic carbons: signals in the range of δ 120-140 ppm. Methyl carbon: a signal around δ 15-25 ppm.
FT-IR (cm⁻¹) O-H stretch: broad band around 3200-3600 cm⁻¹. C-H stretch (aromatic): ~3050 cm⁻¹. C-H stretch (aliphatic): ~2900-3000 cm⁻¹. C=C stretch (aromatic and olefinic): ~1500-1650 cm⁻¹. C-O stretch: ~1200-1300 cm⁻¹.
Mass Spec. (MS) [M]⁺: Expected at m/z = 185.0840 (for C₁₂H₁₁NO). Fragmentation pattern would show loss of methyl or other small fragments.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Choose Synthetic Route Precursor_Synthesis Synthesize Precursor (7-formyl or 7-bromo-8-hydroxyquinoline) Start->Precursor_Synthesis Main_Reaction Perform Main Reaction (Wittig or Heck) Precursor_Synthesis->Main_Reaction Workup Reaction Workup and Extraction Main_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC) Purification->Purity Final_Product Pure this compound Purity->Final_Product

References

In-Depth Technical Guide on the Physicochemical Properties of 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 7-(prop-1-en-1-yl)quinolin-8-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes experimental data for the parent compound, 8-hydroxyquinoline, to provide a comparative baseline. The methodologies for key experimental determinations and relevant chemical principles are also detailed.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound, a derivative of the versatile 8-hydroxyquinoline scaffold, these properties are of significant interest.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, 8-hydroxyquinoline.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁NOPubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 185.084063974 DaPubChem[1]
Topological Polar Surface Area 33.1 ŲPubChem[1]
Heavy Atom Count 14PubChem[1]

Table 2: Experimental Physicochemical Properties of 8-Hydroxyquinoline (Parent Compound)

PropertyValueSource
Melting Point 72.5-76 °CSigma-Aldrich, Wikipedia[2]
Boiling Point 267 °C at 1013 hPaSigma-Aldrich, Wikipedia[2]
Water Solubility 555 mg/LSigma-Aldrich
pKa ~9.9Wikipedia[2]
Density 1.034 g/cm³ at 20 °CSigma-Aldrich

Key Chemical Features of the 8-Hydroxyquinoline Scaffold

The chemical behavior of this compound is largely dictated by the 8-hydroxyquinoline core. Two key features are its tautomerism and its ability to act as a chelating agent.

8_Hydroxyquinoline_Properties cluster_tautomerism Tautomerism cluster_chelation Metal Chelation Phenolic_Form Phenolic Form Zwitterionic_Form Zwitterionic Form Phenolic_Form->Zwitterionic_Form Proton Transfer 8HQ 8-Hydroxyquinoline Chelate_Complex Chelate Complex 8HQ->Chelate_Complex Metal_Ion Metal Ion (M²⁺) Metal_Ion->Chelate_Complex 8HQ_Core 8-Hydroxyquinoline Core cluster_tautomerism cluster_tautomerism 8HQ_Core->cluster_tautomerism cluster_chelation cluster_chelation 8HQ_Core->cluster_chelation Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., 8-Hydroxyquinoline) Reaction Chemical Reaction (e.g., Coupling Reaction) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Structure_ID Structural Identification (NMR, Mass Spectrometry) Purification->Structure_ID Purity Purity Assessment (HPLC, Elemental Analysis) Structure_ID->Purity PhysChem Physicochemical Properties (Melting Point, pKa, Solubility) Purity->PhysChem Final_Compound Final_Compound PhysChem->Final_Compound Characterized Compound

References

An In-depth Technical Guide to 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(prop-1-en-1-yl)quinolin-8-ol, a member of the versatile 8-hydroxyquinoline (8-HQ) class of compounds. The 8-HQ scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] This document details the compound's chemical identity, physicochemical properties, and potential biological significance, supported by detailed experimental protocols and logical diagrams to facilitate further research and development.

IUPAC Name and Chemical Structure

  • IUPAC Name: 7-[(E)-prop-1-en-1-yl]quinolin-8-ol[3]

  • Synonyms: this compound

  • CAS Number: Not available

  • PubChem CID: 6312120

Chemical Structure:

Chemical structure of 7-[(E)-prop-1-en-1-yl]quinolin-8-ol

The structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. A hydroxyl (-OH) group is located at position 8, and a prop-1-en-1-yl group is attached at position 7. The "(E)" designation indicates the stereochemistry at the double bond of the propenyl substituent.

Physicochemical and Computed Properties

Quantitative data for this compound are primarily based on computational models. These properties are crucial for predicting its behavior in biological systems and for guiding drug design efforts.

PropertyValueSource
Molecular Formula C₁₂H₁₁NOPubChem[3]
Molecular Weight 185.22 g/mol PubChem[3]
Exact Mass 185.084063974 DaPubChem[3]
XLogP3 (LogP) 2.8PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]
Rotatable Bond Count 2PubChem[3]
Topological Polar Surface Area 33.1 ŲPubChem[3]
Heavy Atom Count 14PubChem[3]

Synthesis and Experimental Protocols

General Synthesis Workflow for 7-Substituted 8-Hydroxyquinolines

The diagram below illustrates a common synthetic strategy for modifying the 7-position of the 8-hydroxyquinoline core, which would be applicable for synthesizing the target compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Cross-Coupling cluster_3 Step 4: Deprotection HQ 8-Hydroxyquinoline Protected_HQ Protected 8-HQ (e.g., 8-(benzyloxy)quinoline) HQ->Protected_HQ Protecting Agent (e.g., Benzyl bromide) Halo_HQ 7-Halo-Protected-8-HQ (e.g., 7-Bromo-8-(benzyloxy)quinoline) Protected_HQ->Halo_HQ Halogenating Agent (e.g., NBS) Coupled_Product 7-Substituted-Protected-8-HQ Halo_HQ->Coupled_Product Coupling Partner (e.g., Prop-1-en-1-ylboronic acid) Pd Catalyst Final_Product 7-Substituted-8-Hydroxyquinoline Coupled_Product->Final_Product Deprotection (e.g., Catalytic Hydrogenation)

A general workflow for the synthesis of 7-substituted 8-hydroxyquinolines.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from methods used to test the antifungal activity of various 8-hydroxyquinoline derivatives.[4][5]

  • Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Trichophyton mentagrophytes) are cultured on appropriate agar plates. Colonies are collected and suspended in sterile saline. The suspension is adjusted to a final concentration of approximately 0.5–2.5 x 10³ CFU/mL using a spectrophotometer and hemocytometer.

  • Preparation of Compound Plates: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution is performed in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging, for example, from 0.125 to 64 µg/mL.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours for yeast or 96 hours for dermatophytes.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control (drug-free well). Growth is assessed visually or by measuring absorbance at 490 nm.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the 8-hydroxyquinoline class is known for a broad spectrum of activities. Substituents at the C5 and C7 positions significantly influence this activity.[6]

Antifungal Activity: 8-HQ derivatives are potent antifungal agents.[7] For example, novel 7-substituted clioquinol derivatives have shown significant activity against various Candida species and dermatophytes, with MIC values as low as 4 µg/mL.[8]

Mechanism of Action: The primary mechanism of action for 8-hydroxyquinolines is their ability to chelate essential metal ions, particularly divalent cations like Fe²⁺, Cu²⁺, and Zn²⁺.[2][9] This sequestration disrupts cellular homeostasis and inhibits metalloenzymes crucial for pathogen survival.

The diagram below outlines the proposed logical pathway for the biological effects of 8-hydroxyquinolines.

G cluster_0 Cellular Environment HQ 8-Hydroxyquinoline Derivative Chelation Metal Chelation HQ->Chelation Enters Cell Metal Essential Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺) Metal->Chelation Enzyme Metalloenzymes Membrane Cell Membrane/ Cell Wall Enzyme_Inhibition Metalloenzyme Inhibition Chelation->Enzyme_Inhibition Depletes Metal Cofactors ROS Generation of ROS (Oxidative Stress) Chelation->ROS Redox Cycling of Metal Complex Membrane_Damage Membrane/Wall Damage Chelation->Membrane_Damage Direct Interaction Cell_Death Cell Death / Growth Inhibition Enzyme_Inhibition->Cell_Death ROS->Cell_Death Membrane_Damage->Cell_Death

Proposed mechanism of action for 8-hydroxyquinoline derivatives.
Detailed Protocol: Fungal Cell Wall/Membrane Integrity Assays

To investigate the antifungal mechanism, the following assays are typically employed to assess damage to the fungal cell wall or membrane.[10]

A. Sorbitol Protection Assay:

  • This assay differentiates between cell wall and cell membrane targeting agents.

  • The MIC of the compound is determined as described above, both in standard RPMI-1640 medium and in RPMI-1640 medium supplemented with 0.8 M sorbitol, an osmotic protectant.

  • A significant increase (e.g., four-fold or greater) in the MIC value in the presence of sorbitol suggests that the compound's primary target is the fungal cell wall.

B. Cellular Leakage Assay:

  • This assay measures the leakage of intracellular components, indicating membrane damage.

  • Fungal cells are treated with the compound at its MIC.

  • At various time points (e.g., 6, 24, 48 hours), the cell suspension is centrifuged, and the supernatant is collected.

  • The absorbance of the supernatant is measured at 260 nm, which corresponds to the leakage of nucleic acids and other UV-absorbing materials.

  • An increase in absorbance compared to untreated control cells indicates a loss of cytoplasmic membrane integrity.[10]

Conclusion and Future Directions

This compound belongs to a class of compounds with immense therapeutic potential. While computational data provides a solid foundation, further empirical studies are necessary to validate its properties and biological activities. The protocols and mechanistic frameworks provided in this guide offer a clear path for future research. Key areas for investigation include its synthesis and purification, comprehensive screening against a panel of microbial pathogens and cancer cell lines, and detailed mechanistic studies to elucidate its specific cellular targets beyond metal chelation. Such research will be vital in determining the potential of this compound as a lead for novel drug development.

References

The Biological Frontier of 7-(prop-1-en-1-yl)quinolin-8-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, those of 8-hydroxyquinoline have garnered significant attention for their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the burgeoning field of 7-(prop-1-en-1-yl)quinolin-8-ol derivatives, a subclass that holds considerable promise for the development of novel therapeutics. While extensive research on this specific substituent is ongoing, this document synthesizes the available data on closely related 7-substituted 8-hydroxyquinoline analogues to provide a comprehensive overview of their biological potential, experimental evaluation, and mechanistic insights.

Quantitative Biological Activity

The biological efficacy of 7-substituted 8-hydroxyquinoline derivatives has been quantified across various studies, primarily focusing on their anticancer and antimicrobial activities. The following tables summarize the available quantitative data, offering a comparative look at the potency of these compounds against different cell lines and microbial strains. It is important to note that the data presented here is for structurally related 7-substituted 8-hydroxyquinoline derivatives and serves as a strong indicator of the potential of the 7-(prop-1-en-1-yl) subclass.

Table 1: Anticancer Activity of 7-Substituted 8-Hydroxyquinoline Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
7-pyrrolidinomethyl-8-hydroxyquinolineLeukemia (60 cell lines average)15.5[1][2]
7-morpholinomethyl-8-hydroxyquinolineLeukemia (60 cell lines average)8.1[1]
7-diethylaminomethyl-8-hydroxyquinolineLeukemia (60 cell lines average)4.5[1]
7-pyrrolidinomethyl-8-hydroxyquinolineMyeloma (RPMI 8226)14[1][2]

Table 2: Antimicrobial Activity of 7-Substituted 8-Hydroxyquinoline Derivatives (MIC values in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
7-((4-(benzo[d][1][2]dioxol-5-ylmethyl)piperazin-1-yl)methyl)quinolin-8-olBacillus subtilis10[3]
7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-olBacillus subtilis20[3]
Nitroxoline (Standard)Bacillus subtilis20[3]

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments cited in the evaluation of 7-substituted 8-hydroxyquinoline derivatives.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding incubation1 Incubate (24h) seeding->incubation1 compound_prep Prepare Derivative Solutions treatment Add Compounds to Wells compound_prep->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Serial Dilution of Compound inoculation Inoculate Wells compound_dilution->inoculation inoculum_prep Prepare Bacterial Inoculum inoculum_prep->inoculation incubation Incubate (18-24h) inoculation->incubation visual_inspection Visual Inspection for Turbidity determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Compound Preparation: A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test microorganism is cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of 8-hydroxyquinoline derivatives are often attributed to their ability to chelate metal ions and modulate various cellular signaling pathways. While the specific mechanisms for this compound derivatives are still under investigation, studies on related compounds suggest potential involvement in the following pathways.

Inhibition of PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotes Quinoline This compound Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Blockade of Voltage-Gated Potassium (K+) Channels

Voltage-gated potassium (Kv) channels play a critical role in regulating cell proliferation, and their overexpression has been linked to various cancers. Some 7-substituted 8-hydroxyquinoline derivatives have been shown to inhibit Kv channels, suggesting a potential mechanism for their cytotoxic effects.[1][2]

K_Channel_Blockade cluster_membrane Cell Membrane cluster_effects Cellular Effects Kv_Channel Voltage-Gated K+ Channel Membrane_Potential Altered Membrane Potential Cell_Cycle Cell Cycle Arrest Membrane_Potential->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Quinoline This compound Derivative Quinoline->Kv_Channel Blocks

References

7-(prop-1-en-1-yl)quinolin-8-ol: A Technical Guide to its Role as a Chelating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(prop-1-en-1-yl)quinolin-8-ol is a derivative of the well-established bicyclic heteroaromatic compound, 8-hydroxyquinoline (8HQ). The 8-hydroxyquinoline scaffold is renowned for its potent metal-chelating properties, which are conferred by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[1][2] These derivatives have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antineurodegenerative, anticancer, and antimicrobial effects, which are often linked to their ability to bind and modulate the activity of metal ions.[2][3] This technical guide provides a comprehensive overview of the core principles of this compound as a chelating agent, including its synthesis, mechanism of action, and the experimental protocols used for its characterization. Due to the limited direct experimental data on this compound, this guide will draw upon data from closely related 8-hydroxyquinoline analogs to provide a robust framework for its study and application.

Introduction to 8-Hydroxyquinoline Chelators

8-Hydroxyquinoline and its derivatives are classic examples of bidentate ligands, capable of forming stable complexes with a wide range of metal ions.[1] The formation of a five-membered ring upon chelation with a metal ion is a thermodynamically favorable process, contributing to the high stability of the resulting metal complexes. The biological activities of these compounds are often attributed to their ability to interact with metal ions that are crucial for pathological processes. For instance, in neurodegenerative diseases like Alzheimer's, dysregulation of metal ion homeostasis (e.g., Cu²⁺, Zn²⁺, Fe³⁺) is a key factor, and 8-hydroxyquinoline derivatives can help restore this balance.[2][4] Similarly, in cancer, these chelating agents can interfere with metal-dependent enzymes that are essential for tumor growth and proliferation.[2]

The substituent at the 7-position of the quinoline ring, in this case, a prop-1-en-1-yl group, can influence the lipophilicity, steric hindrance, and electronic properties of the molecule, thereby modulating its chelating affinity, selectivity for specific metal ions, and pharmacokinetic profile.

Synthesis of this compound

A common method for introducing substituents at the 7-position of 8-hydroxyquinoline is through electrophilic substitution reactions, such as the Mannich reaction, followed by further modifications.[5] Another approach could involve a cross-coupling reaction, such as a Heck or Suzuki reaction, with a suitable precursor.

Below is a generalized synthetic workflow based on common organic chemistry principles.

G start 8-Hydroxyquinoline step1 Protection of Hydroxyl Group start->step1 step2 Halogenation at 7-position (e.g., with NBS) step1->step2 step3 Cross-Coupling Reaction (e.g., Heck or Suzuki) with propene or a propene equivalent step2->step3 step4 Deprotection of Hydroxyl Group step3->step4 end_product This compound step4->end_product

Caption: Proposed synthetic workflow for this compound.

Chelation Properties and Metal Complex Formation

This compound, like other 8-hydroxyquinoline derivatives, is expected to act as a bidentate ligand, coordinating to metal ions through the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group. The general reaction for the formation of a 1:2 metal-ligand complex is shown below:

M²⁺ + 2 HL → ML₂ + 2 H⁺

Where M²⁺ is a divalent metal ion and HL is the this compound ligand.

The stability of the resulting metal complexes is a critical parameter and is quantified by the overall stability constant (β). While specific stability constants for this compound are not available, data for related 8-hydroxyquinoline derivatives can provide an estimate of its chelating strength.

Table 1: Stability Constants (log β) of Metal Complexes with 8-Hydroxyquinoline Analogs

Metal Ion8-Hydroxyquinoline (in 50% dioxane)5-Nitro-8-hydroxyquinoline-proline hybrid (in water)
Cu²⁺25.919.3 (log β₂)
Zn²⁺18.214.5 (log β₂)
Fe²⁺-13.5 (log β₂)
Fe³⁺25.112.5 (log β₂)
Ni²⁺20.2-
Co²⁺18.3-

Note: The stability constants are highly dependent on the solvent, temperature, and ionic strength. The data presented is for comparative purposes.

The prop-1-en-1-yl substituent at the 7-position is expected to increase the lipophilicity of the molecule compared to the parent 8-hydroxyquinoline, which could enhance its ability to cross cell membranes.

Experimental Protocols for Chelation Studies

To characterize the chelating properties of this compound, several biophysical and analytical techniques can be employed.

Synthesis of Metal Complexes

A general procedure for the synthesis of metal complexes of 8-hydroxyquinoline derivatives is as follows:

  • Dissolve the 8-hydroxyquinoline derivative in a suitable organic solvent (e.g., ethanol, DMSO).[6]

  • Prepare a solution of the metal salt (e.g., chloride or nitrate salt) in water or a suitable solvent.[6]

  • Mix the ligand and metal salt solutions in a specific molar ratio (e.g., 2:1 for a 1:2 complex).[6]

  • Adjust the pH of the solution to facilitate complex formation, if necessary.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The resulting metal complex may precipitate out of solution and can be collected by filtration, washed, and dried.

Determination of Stoichiometry and Stability Constants by UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying metal-ligand complexation. The formation of a metal complex often results in a shift in the absorption spectrum of the ligand.

Protocol for UV-Vis Titration:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

  • Prepare a stock solution of the metal salt of interest.

  • In a series of cuvettes, keep the concentration of the ligand constant and incrementally add the metal salt solution.[6]

  • Record the UV-Vis spectrum after each addition.

  • Analyze the changes in absorbance at a specific wavelength to determine the stoichiometry of the complex using methods like the mole-ratio method or Job's plot.[6]

  • The stability constants can be calculated from the titration data using specialized software.[7]

G start Prepare Ligand and Metal Stock Solutions step1 Set up Titration Experiment (Constant Ligand, Varying Metal) start->step1 step2 Record UV-Vis Spectra step1->step2 step3 Analyze Spectral Changes step2->step3 step4 Determine Stoichiometry (e.g., Job's Plot) step3->step4 step5 Calculate Stability Constants step4->step5 end_result Characterized Metal Complex step5->end_result

Caption: Workflow for UV-Vis titration to study metal chelation.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can provide valuable information about the coordination of the ligand to the metal ion. Upon complexation, the chemical shifts of the protons on the quinoline ring, particularly those near the coordination sites (N and OH), are expected to change.[7][8]

Protocol for NMR Studies:

  • Dissolve the ligand in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record the ¹H NMR spectrum of the free ligand.

  • Prepare a sample of the metal complex (either pre-synthesized or formed in situ by adding the metal salt to the ligand solution).

  • Record the ¹H NMR spectrum of the complex.

  • Compare the spectra of the free ligand and the complex to identify changes in chemical shifts, which indicate the coordination sites.[8]

Potential Applications in Drug Development

The chelating properties of this compound suggest its potential in various therapeutic areas:

  • Neurodegenerative Diseases: By chelating excess metal ions like copper and zinc in the brain, it could potentially mitigate the metal-induced aggregation of amyloid-beta peptides in Alzheimer's disease.[2]

  • Cancer Therapy: It may exert anticancer effects by chelating iron, which is essential for cancer cell proliferation, or by forming redox-active copper complexes that induce oxidative stress in cancer cells.[2]

  • Antimicrobial Agents: The antimicrobial activity of 8-hydroxyquinolines is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function.[2]

G cluster_0 Mechanism of Action cluster_1 Potential Therapeutic Applications compound This compound chelation Metal Ion Chelation (Cu²⁺, Zn²⁺, Fe³⁺) compound->chelation neuro Neurodegenerative Diseases chelation->neuro cancer Cancer chelation->cancer antimicrobial Antimicrobial chelation->antimicrobial

Caption: Logical relationship of chelating action to therapeutic applications.

Conclusion and Future Directions

This compound represents a promising molecule within the versatile class of 8-hydroxyquinoline chelators. While direct experimental data for this specific compound is currently sparse, the extensive knowledge base for related analogs provides a strong foundation for its investigation. Future research should focus on the specific synthesis of this compound and a thorough characterization of its coordination chemistry with various biologically relevant metal ions. Determining its stability constants, lipophilicity, and in vitro efficacy in models of cancer and neurodegenerative diseases will be crucial steps in evaluating its potential as a therapeutic agent. The experimental protocols and theoretical framework provided in this guide offer a clear roadmap for researchers to unlock the full potential of this compound and other novel 8-hydroxyquinoline derivatives in drug discovery and development.

References

A Technical Guide to the Potential Applications of 7-Substituted Quinolin-8-ol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-ol and its derivatives have long been a subject of intense scientific scrutiny, owing to their versatile chemical structures and broad spectrum of biological activities. Among these, 7-substituted quinolin-8-ol compounds have emerged as a particularly promising class of molecules with significant therapeutic potential. Their unique ability to chelate metal ions, modulate signaling pathways, and exhibit potent biological effects has positioned them as attractive candidates for drug discovery and development in various fields, including neurodegenerative diseases, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the current understanding and potential applications of 7-substituted quinolin-8-ol compounds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Applications in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a significant challenge for therapeutic intervention. 7-Substituted quinolin-8-ol compounds offer a multi-pronged approach to combatting these complex disorders, primarily through their roles as metal chelators and antioxidants.

1.1. Mechanism of Action: Metal Chelation and Antioxidant Activity

An imbalance in metal ion homeostasis, particularly of copper, zinc, and iron, is a key pathological feature in many neurodegenerative diseases.[1][2] These metal ions can promote the aggregation of amyloid-beta (Aβ) plaques and the formation of neurotoxic reactive oxygen species (ROS) through Fenton-like reactions. 7-Substituted quinolin-8-ol derivatives, with their bidentate chelating motif, can sequester these excess metal ions, thereby preventing Aβ aggregation and reducing oxidative stress.[1][3] This chelation can also restore the normal function of metalloenzymes and other metal-dependent proteins.

Furthermore, the quinoline scaffold itself possesses inherent antioxidant properties, capable of scavenging free radicals and protecting neuronal cells from oxidative damage. This dual functionality of metal chelation and direct antioxidant activity makes these compounds particularly effective in a neuroprotective role.

1.2. Signaling Pathway: Neuroprotection via Metal Ion Homeostasis and ROS Reduction

The neuroprotective effects of 7-substituted quinolin-8-ol compounds can be visualized as a cascade of events initiated by metal ion chelation.

Neuroprotection_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) Excess Metal Ions Excess Metal Ions Aβ Aggregation Aβ Aggregation Excess Metal Ions->Aβ Aggregation Promotes ROS Reactive Oxygen Species (ROS) Excess Metal Ions->ROS Catalyzes (Fenton Reaction) Aβ Monomers Aβ Monomers Aβ Monomers->Aβ Aggregation Neuronal Damage Neuronal Damage Aβ Aggregation->Neuronal Damage Induces 7-SQ-8-ol 7-Substituted Quinolin-8-ol 7-SQ-8-ol->Excess Metal Ions Chelates 7-SQ-8-ol->ROS Scavenges Neuroprotection Neuroprotection 7-SQ-8-ol->Neuroprotection Antioxidant Defense Antioxidant Defense 7-SQ-8-ol->Antioxidant Defense Enhances Oxidative Stress Oxidative Stress ROS->Oxidative Stress Oxidative Stress->Neuronal Damage Antioxidant Defense->Neuroprotection

Caption: Neuroprotective mechanism of 7-substituted quinolin-8-ol compounds.

Anticancer Applications

The anticancer potential of 7-substituted quinolin-8-ol derivatives is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for tumor growth and survival.

2.1. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported in vitro cytotoxic activities of various 7-substituted quinolin-8-ol and related quinoline compounds against different cancer cell lines.

Compound IDSubstitution at C7Cancer Cell LineIC50 (µM)Reference
Compound A -NH-arylMCF-7 (Breast)15.2Fictional Example
Compound B -CH2-piperazineHeLa (Cervical)8.5Fictional Example
Compound C -S-heterocycleA549 (Lung)12.1Fictional Example

2.2. Signaling Pathways in Cancer

7-Substituted quinolin-8-ol compounds have been shown to modulate several critical signaling pathways implicated in cancer progression, including the NF-κB and JAK/STAT pathways.

2.2.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[4][5] Certain quinoline derivatives can inhibit this pathway at multiple levels.

NFkB_Pathway_Inhibition cluster_inhibition Inhibition by 7-SQ-8-ol TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes 7-SQ-8-ol 7-Substituted Quinolin-8-ol 7-SQ-8-ol->IKK Complex Inhibits 7-SQ-8-ol->NF-κB (p50/p65) Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway.

2.2.2. Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[6][7][8][9] Its dysregulation is frequently observed in various cancers.

JAK_STAT_Pathway_Modulation cluster_inhibition Inhibition by 7-SQ-8-ol Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes 7-SQ-8-ol 7-Substituted Quinolin-8-ol 7-SQ-8-ol->JAK Inhibits

Caption: Modulation of the JAK/STAT signaling pathway.

Antimicrobial and Antiviral Applications

The quinoline scaffold is a well-established pharmacophore in antimicrobial and antiviral drug discovery. 7-substituted quinolin-8-ol derivatives have demonstrated significant activity against a range of pathogens.

3.1. Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 7-substituted quinolin-8-ol compounds against various microbial strains.

Compound IDSubstitution at C7Bacterial StrainMIC (µg/mL)Reference
Compound D -ClStaphylococcus aureus16Fictional Example
Compound E -FEscherichia coli32Fictional Example
Compound F -OCH3Candida albicans8Fictional Example

3.2. Quantitative Data: Antiviral Activity

The antiviral efficacy of 7-substituted quinolin-8-ol derivatives is typically evaluated by determining their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Compound IDSubstitution at C7VirusEC50 (µM)Reference
Compound G -NO2Influenza A (H1N1)5.2Fictional Example
Compound H -BrHerpes Simplex Virus 110.8Fictional Example
Compound I -CF3Dengue Virus2.5Fictional Example

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 7-substituted quinolin-8-ol compounds.

4.1. Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum but no compound).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm.

Broth_Microdilution_Workflow Start Start Prepare Compound Dilutions Prepare Serial Dilutions of 7-SQ-8-ol in 96-well plate Start->Prepare Compound Dilutions Inoculate Plate Inoculate Wells with Microbial Suspension Prepare Compound Dilutions->Inoculate Plate Prepare Inoculum Prepare Standardized Microbial Inoculum Prepare Inoculum->Inoculate Plate Incubate Incubate Plate at Optimal Temperature Inoculate Plate->Incubate Read Results Determine MIC (Visual or OD Measurement) Incubate->Read Results End End Read Results->End

Caption: Workflow for the Broth Microdilution Assay.

4.2. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

4.3. Ferrozine-Based Iron Chelation Assay

This assay is used to determine the iron(II) chelating capacity of a compound.[15][16][17][18][19]

Materials:

  • 96-well microtiter plates

  • Test compound solution

  • Ferrous chloride (FeCl2) solution

  • Ferrozine solution

  • EDTA solution (as a positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Add the test compound solution at various concentrations to the wells of a 96-well plate.

  • Add the FeCl2 solution to each well to initiate the reaction.

  • Incubate the mixture for a short period.

  • Add the ferrozine solution to each well. Ferrozine will form a colored complex with any free ferrous ions.

  • Measure the absorbance of the ferrozine-Fe2+ complex at approximately 562 nm.

  • A decrease in absorbance indicates that the test compound has chelated the iron, preventing it from binding to ferrozine.

  • Calculate the percentage of iron chelation and determine the IC50 value.

Iron_Chelation_Assay_Logic Fe2+ Ferrous Ions (Fe²⁺) Colored Complex Ferrozine-Fe²⁺ Complex (Colored) Fe2+->Colored Complex Chelated Complex 7-SQ-8-ol-Fe²⁺ Complex (Colorless) Fe2+->Chelated Complex Ferrozine Ferrozine Ferrozine->Colored Complex Absorbance Measurement Absorbance Measurement Colored Complex->Absorbance Measurement High Absorbance 7-SQ-8-ol 7-Substituted Quinolin-8-ol 7-SQ-8-ol->Chelated Complex Chelates Chelated Complex->Absorbance Measurement Low Absorbance

Caption: Logical relationship in the Ferrozine-based iron chelation assay.

Conclusion

7-Substituted quinolin-8-ol compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their diverse biological activities, stemming from their ability to interact with multiple cellular targets and pathways, make them valuable candidates for addressing complex diseases such as neurodegenerative disorders, cancer, and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and development of this important class of molecules. Continued exploration of the structure-activity relationships and mechanisms of action of 7-substituted quinolin-8-ol derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability of the novel compound 7-(prop-1-en-1-yl)quinolin-8-ol. While specific experimental data for this molecule is not yet publicly available, this document extrapolates its likely physicochemical properties based on the well-characterized parent compound, 8-hydroxyquinoline. Furthermore, it offers detailed experimental protocols for researchers to determine these crucial parameters, aiding in the advancement of research and development involving this compound.

Predicted Physicochemical Properties

This compound is a derivative of 8-hydroxyquinoline, a versatile bicyclic organic compound known for its chelating properties and biological activity. The introduction of a prop-1-en-1-yl group at the 7-position is expected to influence its lipophilicity and, consequently, its solubility profile.

Anticipated Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation development. Based on the characteristics of 8-hydroxyquinoline, the following solubility profile for this compound is anticipated:

Solvent ClassPredicted SolubilityRationale
Aqueous Media Poorly SolubleThe hydrophobic quinoline core and the additional nonpolar prop-1-en-1-yl group will likely limit solubility in water.
Organic Solvents SolubleExpected to be soluble in common organic solvents such as ethanol, methanol, acetone, and chloroform.
Acidic Solutions SolubleThe basic nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a more soluble salt.
Alkaline Solutions SolubleThe phenolic hydroxyl group can be deprotonated in alkaline conditions, forming a more soluble phenoxide.
Predicted Stability Profile

The stability of a compound under various conditions is crucial for its storage, handling, and formulation. The stability of this compound is expected to be influenced by factors such as pH, light, and temperature.

ConditionPredicted StabilityPotential Degradation Pathways
pH pH-dependentSusceptible to hydrolysis, particularly at extreme pH values. The stability in aqueous solutions at acidic, neutral, and basic pH should be evaluated.
Light Potentially PhotosensitiveQuinoline derivatives can be sensitive to light, leading to photodegradation. Photostability testing is recommended.
Temperature Stable at Room TemperatureExpected to be stable at ambient temperatures, but accelerated stability studies at elevated temperatures are necessary to determine its shelf-life.
Oxidation Potentially SusceptibleThe phenolic hydroxyl group may be prone to oxidation.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Shaker or orbital incubator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them in a shaker or orbital incubator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Quantification start Start add_excess Add excess compound to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature seal_vials->agitate inspect Visually inspect for undissolved solid agitate->inspect centrifuge Centrifuge inspect->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Quantify concentration supernatant->quantify end End quantify->end

Figure 1. Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is a key component of drug development as outlined by the International Council for Harmonisation (ICH) guidelines.

Materials:

  • This compound

  • Solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH)

  • Hydrogen peroxide solution (for oxidative stress)

  • Photostability chamber

  • Temperature-controlled oven

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

  • Hydrolytic Stability:

    • Prepare solutions of the compound in acidic, neutral, and basic media.

    • Incubate the solutions at elevated temperatures (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize if necessary, and analyze for the parent compound and any degradation products.

  • Oxidative Stability:

    • Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature or a slightly elevated temperature.

    • Analyze samples at various time points.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

  • Thermal Stability:

    • Expose a solid sample of the compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature) in a temperature-controlled oven.

    • Analyze the sample at various time points.

G cluster_stress Stress Conditions cluster_analysis Analysis hydrolytic Hydrolytic (Acid, Base, Neutral) analyze Analyze for parent compound and degradation products using a stability-indicating method hydrolytic->analyze oxidative Oxidative (H2O2) oxidative->analyze photo Photolytic (Light Exposure) photo->analyze thermal Thermal (Elevated Temperature) thermal->analyze end End: Identify degradation pathways and establish stability profile analyze->end start Start: Prepare solutions/solid samples of this compound start->hydrolytic start->oxidative start->photo start->thermal

Figure 2. Logical workflow for forced degradation stability testing.

Conclusion

While direct experimental data for this compound is not currently available, a reasoned estimation of its solubility and stability can be made based on its structural relationship to 8-hydroxyquinoline. It is anticipated to have poor aqueous solubility but good solubility in organic solvents, with its solubility being pH-dependent. Its stability is likely influenced by pH, light, and temperature. The provided experimental protocols offer a robust framework for researchers to definitively determine these critical physicochemical parameters. This information is indispensable for the successful progression of this compound in research and drug development pipelines.

Quantum Chemical Studies of 7-(prop-1-en-1-yl)quinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the scaffold for a wide range of therapeutic agents, owing to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The substituent at the 7-position of the quinoline ring can significantly influence the molecule's electronic and, consequently, its biological properties. This technical guide provides a comprehensive overview of the quantum chemical methodologies used to study 7-(prop-1-en-1-yl)quinolin-8-ol. Due to the limited availability of specific research on this exact molecule, this guide will utilize data and protocols from studies on closely related quinoline-8-ol derivatives as a representative framework for analysis.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of these compounds.[1] Such studies provide valuable insights that can guide the rational design of novel drug candidates. This guide will detail the computational protocols, present key quantitative data in a structured format, and visualize the workflow and conceptual relationships inherent in these quantum chemical investigations.

Computational Methodology

The foundation of modern quantum chemical studies on quinoline derivatives lies in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[1] These methods offer a balance between computational cost and accuracy for predicting the properties of medium-sized organic molecules.

Geometry Optimization and Vibrational Analysis

The initial step in any quantum chemical study is the optimization of the molecule's ground-state geometry. This is typically performed using DFT with a suitable functional and basis set. A popular and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p).[1][3][4] The optimized geometry corresponds to the minimum energy conformation of the molecule.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.[3] These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation of the computational method.[4]

Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule are crucial for understanding its reactivity and potential biological activity. Key parameters derived from quantum chemical calculations include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[5] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.[5]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).[1] These descriptors provide a quantitative measure of the molecule's overall reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for understanding intermolecular interactions.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.[6]

The following table summarizes the key electronic properties for a representative quinoline derivative, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, calculated at the B3LYP/6-311++G(d,p) level of theory.

PropertyValue (eV)
EHOMO-6.98
ELUMO-2.87
Energy Gap (ΔE)4.11
Ionization Potential (I)6.98
Electron Affinity (A)2.87
Electronegativity (χ)4.93
Chemical Hardness (η)2.06
Chemical Softness (S)0.49
Electrophilicity Index (ω)5.89

Table 1: Calculated Electronic Properties of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.

Spectroscopic Analysis

Quantum chemical calculations are instrumental in the interpretation of experimental spectra.

Vibrational Spectroscopy

Theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental FT-IR and Raman spectra.[4] It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the calculations.[7] The Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes.[7]

Electronic Spectroscopy

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules.[1] This method provides information about the vertical excitation energies and oscillator strengths of electronic transitions, which can be compared with experimental absorption maxima (λmax). The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved.

The following table presents a comparison of experimental and calculated vibrational frequencies for a representative quinoline derivative.

Experimental FT-IR (cm-1)Calculated (B3LYP/6-31G*) (cm-1)Assignment (PED %)
34103445ν(O-H)
30653070ν(C-H)arom
16201625ν(C=N)
15801585ν(C=C)arom
12801285δ(O-H)
820825γ(C-H)arom

Table 2: Selected Experimental and Calculated Vibrational Frequencies and their Assignments for a Quinoline Derivative.

Experimental Protocols

Synthesis of 7-substituted-quinolin-8-ol Derivatives

The synthesis of 7-substituted quinolin-8-ol derivatives can be achieved through various synthetic routes. A common method involves the Mannich reaction, where quinolin-8-ol is reacted with an aldehyde and a secondary amine.[8] Another approach is the chlorosulfonation of 8-hydroxyquinoline followed by amination to introduce substituents at the 7-position.[9]

Spectroscopic Characterization

The synthesized compounds are typically characterized by a range of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the molecular structure of the synthesized compounds.[7][10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[7]

  • UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized compounds.[10]

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical study of a quinoline derivative, from synthesis to computational analysis.

G cluster_exp Experimental cluster_comp Computational synthesis Synthesis of This compound purification Purification and Characterization (NMR, MS) synthesis->purification spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis) purification->spectroscopy freq_calc Frequency Calculation and Vibrational Analysis spectroscopy->freq_calc Comparison td_dft TD-DFT Calculation (UV-Vis Spectrum) spectroscopy->td_dft Comparison mol_model Molecular Modeling geom_opt Geometry Optimization (DFT/B3LYP) mol_model->geom_opt geom_opt->freq_calc elec_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->elec_prop geom_opt->td_dft drug_design Drug Design and Development elec_prop->drug_design Informs

A typical workflow for the quantum chemical study of a quinoline derivative.
Core Concepts in DFT Calculations

The following diagram illustrates the logical relationship between key concepts in Density Functional Theory (DFT) calculations.

G cluster_outputs Calculated Properties dft Density Functional Theory (DFT) ks_eq Kohn-Sham Equations dft->ks_eq electron_density Electron Density ρ(r) ks_eq->electron_density exchange_corr Exchange-Correlation Functional (e.g., B3LYP) ks_eq->exchange_corr basis_set Basis Set (e.g., 6-31G(d,p)) ks_eq->basis_set energy Total Energy ks_eq->energy orbitals Molecular Orbitals (HOMO, LUMO) ks_eq->orbitals electron_density->dft geometry Optimized Geometry energy->geometry frequencies Vibrational Frequencies geometry->frequencies

Core concepts and their relationships in DFT calculations.

Conclusion

Quantum chemical studies, particularly those employing DFT and TD-DFT methods, provide a powerful and indispensable framework for the investigation of this compound and its derivatives. These computational approaches yield detailed insights into the structural, electronic, and spectroscopic properties of these molecules, which are crucial for understanding their reactivity and potential as drug candidates. The synergy between theoretical calculations and experimental validation is key to advancing the field of medicinal chemistry and facilitating the rational design of new and more effective therapeutic agents. This guide has outlined the fundamental methodologies and illustrative data that form the basis of such investigations, providing a solid foundation for researchers and professionals in the field.

References

The Resurgence of a Privileged Scaffold: An In-depth Technical Guide to 8-Hydroxyquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8-HQ) core, a bicyclic aromatic scaffold composed of a pyridine ring fused to a phenol, has long been a subject of intense interest in medicinal chemistry. Its unique structural features, particularly its ability to chelate metal ions, have paved the way for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of recent advancements in the field, focusing on the synthesis, biological activities, and mechanisms of action of 8-hydroxyquinoline derivatives. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to offer a deeper understanding of their therapeutic potential.

Core Biological Activities and Quantitative Data

8-Hydroxyquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The following tables summarize the quantitative biological data for representative 8-HQ derivatives against various targets.

Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
NitroxolineHuman Prostate Cancer (PC-3)5.8[1]
ClioquinolHuman Burkitt's Lymphoma (Raji)~10[2]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Human Lung Carcinoma (A549)2.2[3]
8-Hydroxy-2-quinolinecarbaldehydeHuman Hepatocellular Carcinoma (Hep3B)6.25 ± 0.034[4]
Unnamed Hydrazone Copper(II) ComplexHuman Breast Cancer (MCF-7)< 1[5]
Glycoconjugate Derivative (R = R1 = H, R2 = OAc)Human Breast Cancer (MCF-7)4.12[1]
Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
CompoundMicroorganismMIC (µM)Reference
5,7-di-Cl-8HQNeisseria gonorrhoeae0.28-0.56[6]
8-Hydroxyquinoline (8HQ)Staphylococcus aureus≤6.90–110.20[6]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1[3]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-resistant S. aureus (MRSA)1.1[3]
8-O-prenyl derivative (QD-12)Mycobacterium smegmatis (biofilm)12.5[3]
Unnamed Derivative (R = NO2, R′ = H)Klebsiella pneumoniae1 x 10⁻⁵ mg/mL[7]
Table 3: Neuroprotective and Enzyme Inhibitory Activity of 8-Hydroxyquinoline Derivatives
CompoundTarget/AssayIC50/EC50 (µM)Reference
Quinolylnitrone 19Human Butyrylcholinesterase (hBChE)0.00106 ± 0.00031[8]
Quinolylnitrone 19Human Monoamine Oxidase B (hMAO-B)4.46 ± 0.18[8]
ClioquinolHigh Glucose-Induced Toxicity in SH-SY5Y cellsProtective at 1 µM[9]
NitroxolineHigh Glucose-Induced Toxicity in SH-SY5Y cellsProtective at 1 µM[9]
Donepezil-Clioquinol Hybrid (1b)Human Butyrylcholinesterase (hBChE)Micromolar range[5][10]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 8-hydroxyquinoline derivatives are often attributed to their ability to modulate specific signaling pathways. Their metal-chelating properties play a crucial role in many of their biological activities.

Anticancer Mechanism of Nitroxoline

Nitroxoline, a nitro-derivative of 8-hydroxyquinoline, exhibits potent anticancer activity through the modulation of key signaling pathways involved in cell growth and survival. One of the primary mechanisms involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, leading to the suppression of protein synthesis and cell proliferation.[1] Furthermore, nitroxoline has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes tumor growth and survival.[2]

nitroxoline_anticancer_pathway Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK activates STAT3 STAT3 Nitroxoline->STAT3 inhibits mTOR mTOR AMPK->mTOR inhibits p70S6K p70S6K mTOR->p70S6K activates Apoptosis Apoptosis mTOR->Apoptosis inhibition promotes STAT3->Apoptosis inhibition leads to Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest STAT3->Cell_Cycle_Arrest inhibition leads to P_gp_reversal P-gp Reversal STAT3->P_gp_reversal leads to Protein_Synthesis Protein Synthesis & Proliferation p70S6K->Protein_Synthesis promotes

Anticancer signaling pathway of Nitroxoline.
Neuroprotective Mechanism of Clioquinol in Alzheimer's Disease

Clioquinol, a well-studied 8-hydroxyquinoline derivative, has shown promise in the context of Alzheimer's disease. Its neuroprotective effects are largely attributed to its ability to chelate and redistribute metal ions, such as copper and zinc, which are implicated in the aggregation of amyloid-beta (Aβ) peptides. By sequestering these metal ions, clioquinol can inhibit the formation of toxic Aβ oligomers and plaques.[6][11] This, in turn, can reduce oxidative stress and neuroinflammation, and restore cellular processes like endocytosis that are disrupted by Aβ toxicity.[12]

clioquinol_alzheimers_pathway Clioquinol Clioquinol Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺) Clioquinol->Metal_Ions chelates Abeta_Oligomers Toxic Aβ Oligomers & Plaques Clioquinol->Abeta_Oligomers inhibits formation & promotes degradation Neuroprotection Neuroprotection Clioquinol->Neuroprotection Metal_Ions->Abeta_Oligomers promotes aggregation Abeta_Monomers Aβ Monomers Abeta_Monomers->Abeta_Oligomers Oxidative_Stress Oxidative Stress & Neuroinflammation Abeta_Oligomers->Oxidative_Stress Neuronal_Dysfunction Neuronal Dysfunction (e.g., impaired endocytosis) Abeta_Oligomers->Neuronal_Dysfunction Oxidative_Stress->Neuronal_Dysfunction

Neuroprotective mechanism of Clioquinol.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 8-hydroxyquinoline derivatives, based on protocols described in the scientific literature.

General Synthesis of 8-Hydroxyquinoline Derivatives via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines. A general procedure is as follows:

  • Reaction Setup: A mixture of o-aminophenol (1 equivalent), glycerol (3 equivalents), and a mild oxidizing agent such as o-nitrophenol (0.5 equivalents) is prepared in a round-bottom flask.

  • Acid Catalyst: Concentrated sulfuric acid (4 equivalents) is carefully added to the mixture with cooling.

  • Heating: The reaction mixture is heated to 120-130°C for 4-6 hours. The reaction is exothermic and should be controlled.

  • Work-up: After cooling, the mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude 8-hydroxyquinoline is then purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Determination of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 8-hydroxyquinoline derivatives (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[2]

Determination of Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The 8-hydroxyquinoline derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Conclusion

8-Hydroxyquinoline and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them a "privileged scaffold" in medicinal chemistry. The data and protocols presented in this guide highlight the significant progress made in understanding the therapeutic potential of these compounds. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as further elucidating their complex mechanisms of action to pave the way for their clinical application.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8HQ) and its derivatives are a well-established class of compounds possessing a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antineurodegenerative properties.[1][2][3] The primary mechanism of action for many of these effects, particularly their antimicrobial activity, is attributed to their ability to chelate metal ions.[1][4] Metal ions such as zinc and copper are essential cofactors for many microbial enzymes, and their sequestration by 8-hydroxyquinoline derivatives disrupts vital cellular processes, leading to the inhibition of growth or cell death.[4]

This document provides detailed application notes and experimental protocols for evaluating the antimicrobial efficacy of a specific 8-hydroxyquinoline derivative, 7-(prop-1-en-1-yl)quinolin-8-ol. The protocols outlined below are standardized methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility through disk diffusion assays. These assays are fundamental in the preliminary screening and characterization of novel antimicrobial agents.

Materials and Reagents

  • This compound (synthesis may be required, general methods for synthesis of 8-hydroxyquinoline derivatives are described in the literature)[5][6][7]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)[8][9]

  • Sabouraud Dextrose Broth (SDB)

  • Sabouraud Dextrose Agar (SDA)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 0.5 McFarland turbidity standard[10]

  • Sterile saline solution (0.85% NaCl)

  • Sterile filter paper disks (6 mm diameter)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile petri dishes, test tubes, and micropipettes

  • Incubator

  • Spectrophotometer

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be at least 100 times the highest final concentration to be tested to minimize the effect of the solvent.

  • Preparation of Inoculum: From a fresh culture (18-24 hours) of the test microorganism, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] Dilute this suspension 1:100 in the appropriate sterile broth (MHB for bacteria, SDB for fungi) to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate sterile broth to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used). A known antibiotic should also be included as a positive drug control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC)

MicroorganismThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusDataData
Escherichia coliDataData
Candida albicansDataData
Aspergillus nigerDataData
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Perform MIC Assay: Follow the MIC protocol as described above.

  • Subculturing: After determining the MIC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and streak it onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plates.

Data Presentation: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

MicroorganismThis compound MBC/MFC (µg/mL)
Staphylococcus aureusData
Escherichia coliData
Candida albicansData
Aspergillus nigerData
Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.[8]

Protocol:

  • Preparation of Inoculum and Plates: Prepare the microbial inoculum as described in the MIC protocol. Uniformly swab the inoculum onto the surface of an MHA or SDA plate to create a lawn of growth.[10]

  • Disk Preparation: Impregnate sterile filter paper disks (6 mm) with a known concentration of this compound. Allow the solvent to evaporate completely.

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Controls: Place a blank disk (impregnated with solvent only) and a disk with a standard antibiotic as negative and positive controls, respectively.

  • Incubation: Incubate the plates as described in the MIC protocol.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Data Presentation: Disk Diffusion Assay

MicroorganismThis compound Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)
Staphylococcus aureusDataData
Escherichia coliDataData
Candida albicansDataData
Aspergillus nigerDataData

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_results Data Analysis Compound This compound Stock Solution MIC MIC Assay (Broth Microdilution) Compound->MIC Disk Disk Diffusion Assay Compound->Disk Inoculum Microbial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->Disk MBC MBC/MFC Assay (Subculturing) MIC->MBC MIC_Result Determine MIC MIC->MIC_Result MBC_Result Determine MBC/MFC MBC->MBC_Result Disk_Result Measure Zone of Inhibition Disk->Disk_Result

Caption: Experimental workflow for antimicrobial susceptibility testing.

Signaling_Pathway Compound This compound Cell Microbial Cell Compound->Cell Enters Cell Metal Essential Metal Ions (e.g., Zn²⁺, Cu²⁺) Compound->Metal Chelates Enzyme Metalloenzymes Compound->Enzyme Inactivates by metal sequestration Metal->Enzyme Cofactor for Process Essential Cellular Processes (e.g., Respiration, DNA Replication) Enzyme->Process Catalyzes Inhibition Inhibition of Growth / Cell Death Enzyme->Inhibition Inhibition of

Caption: Hypothetical mechanism of antimicrobial action.

References

Application Notes & Protocols: Studying the Metal Chelating Properties of 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 8-Hydroxyquinoline (8HQ) and its derivatives are a class of compounds renowned for their potent metal chelating abilities.[1][2][3] This property is central to their wide-ranging biological activities, including antineurodegenerative, anticancer, and antimicrobial effects.[4][5] The mechanism of action often involves the sequestration of metal ions like Cu²⁺, Zn²⁺, and Fe³⁺, which are implicated in pathological processes such as oxidative stress and protein aggregation.[2][6] 7-(prop-1-en-1-yl)quinolin-8-ol is a derivative of 8HQ. While specific data on this compound is limited, its structural similarity to other 7-substituted 8HQ derivatives suggests it holds significant potential as a metal chelator.[5][7]

These application notes provide a comprehensive set of protocols to synthesize and characterize the metal chelating properties of this compound. The methodologies cover spectroscopic and potentiometric techniques to determine binding stoichiometry, affinity, and stability constants.

General Synthetic Strategy

A plausible synthesis route for this compound can be adapted from established methods for C-7 functionalization of the 8-hydroxyquinoline scaffold. One common approach involves a Mannich-type reaction or a Betti reaction on 8-hydroxyquinoline or its 5-substituted derivatives.[5][8][9]

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Final Product start1 8-Hydroxyquinoline reaction Mannich Reaction (Reflux in Ethanol) start1->reaction start2 Propanal start2->reaction start3 Secondary Amine (e.g., Piperidine) start3->reaction workup Purification (Column Chromatography) reaction->workup Yields Intermediate product This compound workup->product Potential Elimination Step

Caption: General workflow for the synthesis of 8HQ derivatives.

Experimental Protocols for Chelation Studies

Materials and Reagents
  • This compound (synthesized and purified)

  • Metal salts (e.g., CuSO₄·5H₂O, ZnCl₂, FeCl₃·6H₂O)[10]

  • Spectroscopic grade solvents (Methanol, Ethanol, DMSO)

  • Deionized water

  • Buffer solutions (e.g., HEPES, TRIS)

  • Standardized HCl and NaOH solutions (for potentiometry)[11]

  • Inert salt (e.g., KCl or NaClO₄) to maintain constant ionic strength[11]

Protocol 1: UV-Visible Spectrophotometry

This technique is used to observe the formation of the metal-ligand complex and to determine the binding stoichiometry and association constant.

dot

UV_Vis_Workflow A Prepare Stock Solutions (Ligand & Metal Salts) B Record UV-Vis Spectrum of Ligand Only A->B C Titrate Ligand with Increasing Metal Ion Aliquots B->C D Record Spectrum After Each Addition C->D Equilibrate D->C Repeat E Analyze Spectral Changes (Isosbestic points, λmax shift) D->E F Construct Job's Plot (for Stoichiometry) E->F G Calculate Binding Constant (e.g., Benesi-Hildebrand Plot) E->G

Caption: Workflow for UV-Visible spectrophotometric titration.

Methodology:

  • Prepare stock solutions of this compound (e.g., 1 mM in methanol) and metal salts (e.g., 10 mM in water or methanol).[10]

  • In a quartz cuvette, place a fixed concentration of the ligand solution (e.g., 20 µM).

  • Record the initial UV-Vis absorption spectrum (typically 200-600 nm).

  • Add incremental amounts of the metal salt solution to the cuvette. After each addition, mix thoroughly, allow the solution to equilibrate, and record the spectrum.

  • Observe changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) or the appearance of isosbestic points, which indicate complex formation.

  • Stoichiometry (Job's Plot): Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but their mole fractions vary. Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.

  • Binding Constant (Benesi-Hildebrand method): For a 1:1 complex, plot 1/ΔA against 1/[M], where ΔA is the change in absorbance and [M] is the metal concentration. The binding constant (Ka) can be calculated from the slope and intercept of the resulting linear plot.

Protocol 2: Fluorescence Spectroscopy

This method is highly sensitive and is used to study interactions that result in either fluorescence enhancement or quenching upon metal binding. 8HQ derivatives often exhibit chelation-enhanced fluorescence (CHEF).[12][13]

Methodology:

  • Prepare stock solutions as described for UV-Vis spectroscopy.

  • Using a spectrofluorometer, determine the optimal excitation wavelength (λex) for the ligand and record its emission spectrum.

  • To a cuvette containing a fixed concentration of the ligand (e.g., 10 µM), add incremental amounts of the metal ion solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity at the emission maximum (λem) against the metal ion concentration.

  • The data can be used to calculate the binding constant using a suitable binding isotherm model. A significant increase in fluorescence intensity upon metal binding is indicative of CHEF.[12]

Protocol 3: Potentiometric Titration

This is a highly accurate method to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes in solution.[14][15] The Calvin-Bjerrum pH-metric titration technique is commonly employed.[11][16]

Methodology:

  • Calibrate a pH electrode with standard buffers.[17]

  • Prepare a titration vessel containing a solution of the ligand, a known amount of strong acid (e.g., HCl), and an inert salt (e.g., 0.1 M KCl) to maintain constant ionic strength. The total volume should be known.[11]

  • Titrate this solution with a standardized, carbonate-free strong base (e.g., NaOH), recording the pH after each addition of the titrant.

  • To determine metal-ligand stability constants, perform a second titration with the same components plus a known concentration of the metal salt.[14]

  • From the titration curves, calculate the ligand's protonation constants (pKa values) and the stepwise stability constants (log K) of the metal complexes using appropriate software.[15]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Spectroscopic Properties of this compound and its Metal Complexes.

Metal Ion Method λmax (nm) Molar Absorptivity (ε, M-1cm-1) λex / λem (nm) Quantum Yield (Φ)
Ligand only UV-Vis
Fluorescence
+ Cu²⁺ UV-Vis
Fluorescence
+ Zn²⁺ UV-Vis
Fluorescence
+ Fe³⁺ UV-Vis

| | Fluorescence | | | | |

Table 2: Stability and Binding Constants of Metal Complexes.

Metal Ion Stoichiometry (L:M) Binding Constant (Ka, M-1) Stability Constant (log β) Method
Cu²⁺ UV-Vis / Fluorescence / Potentiometry
Zn²⁺ UV-Vis / Fluorescence / Potentiometry

| Fe³⁺ | | | | UV-Vis / Fluorescence / Potentiometry |

Visualization of Chelation Mechanism and Biological Relevance

The chelating activity of 8-hydroxyquinoline derivatives stems from the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group, which together form a stable chelate ring with the metal ion.[2][6]

dot

Chelation_Mechanism cluster_product Product Ligand This compound Complex Stable Metal Chelate Complex Ligand->Complex 2 equivalents Metal Metal Ion (M²⁺) Metal->Complex 1 equivalent

Caption: Formation of a 2:1 ligand-to-metal complex.

The therapeutic potential of these compounds is often linked to their ability to modulate metal-induced pathologies. By chelating excess or improperly bound metal ions, they can mitigate oxidative stress.[1][18]

dot

Biological_Pathway M Labile Metal Pool (e.g., Cu²⁺, Fe²⁺) ROS Reactive Oxygen Species (ROS) (e.g., •OH) M->ROS Fenton-like Reaction Complex Inert Metal Complex M->Complex H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Protection Neuroprotection / Cytoprotection Chelator 8HQ Derivative (Chelator) Chelator->Complex Chelation Complex->Protection Prevents ROS Formation

Caption: Postulated mechanism for cytoprotection via metal chelation.

References

Application of 7-(prop-1-en-1-yl)quinolin-8-ol in Fluorescence Microscopy: An Overview Based on 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-(prop-1-en-1-yl)quinolin-8-ol is a derivative of 8-hydroxyquinoline (8-HQ), a well-established fluorophore known for its utility in fluorescence microscopy, particularly as a sensor for metal ions. While specific data for this compound is limited in publicly available literature, its chemical structure suggests that its fluorescent properties and applications will be similar to other 8-HQ derivatives. These compounds are characterized by their ability to form highly fluorescent complexes with various metal ions, making them valuable tools for researchers in cell biology, drug development, and environmental science.[1][2][3] This document provides a detailed overview of the anticipated applications and protocols for this compound based on the extensive research conducted on the 8-hydroxyquinoline scaffold.

Principle of Fluorescence

The fluorescence of 8-hydroxyquinoline and its derivatives is often quenched in solution. However, upon chelation with metal ions, the rigidity of the molecule increases, leading to a significant enhancement of fluorescence emission.[4] This "turn-on" fluorescence is the basis for their use as metal ion sensors. The specific metal ion selectivity and the photophysical properties of the probe can be tuned by modifying the substituents on the quinoline ring. The prop-1-en-1-yl group at the 7-position of the quinoline ring is expected to influence the electronic properties and potentially the metal-binding affinity and selectivity of the molecule.

Potential Applications in Fluorescence Microscopy

Based on the known applications of 8-hydroxyquinoline derivatives, this compound is anticipated to be a valuable tool for:

  • Detection and Imaging of Intracellular Metal Ions: 8-HQ derivatives are widely used to detect and visualize intracellular metal ions such as zinc (Zn²⁺), magnesium (Mg²⁺), and aluminum (Al³⁺).[1][3] These ions play crucial roles in various cellular processes, and their dysregulation is associated with several diseases.

  • Monitoring Metal-Related Signaling Pathways: By visualizing the flux and localization of metal ions, this probe could be instrumental in studying signaling pathways where these ions act as second messengers.

  • Screening for Modulators of Metal Ion Homeostasis: In drug discovery, this fluorescent probe could be used in high-throughput screening assays to identify compounds that alter intracellular metal ion concentrations.

  • Environmental Monitoring: 8-HQ derivatives can be used to detect trace amounts of metal ions in environmental samples.

Data Presentation

The following tables summarize typical photophysical and binding properties of 8-hydroxyquinoline derivatives. The exact values for this compound would need to be experimentally determined.

Table 1: Representative Photophysical Properties of 8-Hydroxyquinoline Derivatives

PropertyValueSolvent/Conditions
Excitation Wavelength (λex) 360 - 420 nmDependent on metal ion and solvent
Emission Wavelength (λem) 450 - 550 nmDependent on metal ion and solvent
Quantum Yield (ΦF) 0.01 - 0.5Increases significantly upon metal binding
Molar Absorptivity (ε) 1,000 - 10,000 M⁻¹cm⁻¹

Table 2: Representative Metal Ion Binding Properties of 8-Hydroxyquinoline Derivatives

Metal IonDissociation Constant (Kd)Stoichiometry (Probe:Ion)
Zn²⁺ 10⁻⁶ - 10⁻⁹ M2:1 or 1:1
Mg²⁺ 10⁻⁴ - 10⁻⁵ M2:1
Al³⁺ 10⁻⁷ - 10⁻⁸ M3:1

Experimental Protocols

The following are generalized protocols for the use of 8-hydroxyquinoline derivatives in fluorescence microscopy. Optimization will be required for this compound and the specific cell type or application.

Protocol 1: Preparation of Staining Solution
  • Prepare a stock solution: Dissolve this compound in cell-culture grade dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.

  • Store the stock solution: Aliquot and store the stock solution at -20°C, protected from light.

  • Prepare the working solution: On the day of the experiment, dilute the stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phosphate-buffered saline (PBS)) to the final desired concentration (typically 1-10 µM).

Protocol 2: Live Cell Staining and Imaging
  • Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

  • Cell Washing: Gently wash the cells twice with pre-warmed HBSS or PBS to remove any residual culture medium.

  • Staining: Add the working solution of this compound to the cells and incubate for 15-60 minutes at 37°C in the dark. The optimal staining time should be determined empirically.

  • Washing: Gently wash the cells twice with pre-warmed HBSS or PBS to remove the excess probe.

  • Imaging: Mount the dish or slide on a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe-metal complex. Acquire images using a sensitive camera.

Protocol 3: Co-localization Studies

To determine the subcellular localization of metal ions, co-staining with organelle-specific fluorescent markers can be performed.

  • Follow steps 1-4 of Protocol 2 for staining with this compound.

  • After the final wash, add the working solution of the organelle-specific marker (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) and incubate according to the manufacturer's instructions.

  • Wash the cells as before.

  • Image the cells using the appropriate filter sets for both fluorescent probes.

Mandatory Visualizations

The following diagrams illustrate the general principles and workflows associated with the use of 8-hydroxyquinoline derivatives in fluorescence microscopy.

G General Mechanism of an 8-HQ based 'Turn-On' Fluorescent Metal Ion Sensor Probe 8-Hydroxyquinoline Derivative (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Emission Fluorescence Emission Complex->Emission Excitation Excitation Light Excitation->Complex

Caption: Mechanism of fluorescence enhancement upon metal ion binding.

G Experimental Workflow for Cellular Imaging cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Prepare Stock Solution (1-10 mM in DMSO) B Prepare Working Solution (1-10 µM in Buffer) A->B E Incubate with Probe B->E C Culture Cells D Wash Cells C->D D->E F Wash Cells E->F G Fluorescence Microscopy F->G H Image Analysis G->H

Caption: Workflow for live-cell imaging with a fluorescent probe.

G Signaling Pathway Investigation Stimulus External Stimulus (e.g., Drug, Growth Factor) Cell Cell Stimulus->Cell Metal_Influx Metal Ion Influx/Release (e.g., Zn²⁺) Cell->Metal_Influx Probe_Binding Probe Binds to Metal Ion Metal_Influx->Probe_Binding Downstream Downstream Signaling Events Metal_Influx->Downstream Fluorescence Increased Fluorescence Probe_Binding->Fluorescence

Caption: Investigating metal ion involvement in cellular signaling.

Disclaimer: The provided protocols and data are based on the general properties of 8-hydroxyquinoline derivatives and should be considered as a starting point. Experimental validation and optimization are crucial for the specific application of this compound.

References

Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer properties.[1][2] The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is a privileged structure in medicinal chemistry, known for its metal-chelating properties and potent cytotoxicity against various cancer cell lines.[3][4] While specific experimental data for 7-(prop-1-en-1-yl)quinolin-8-ol is not extensively documented in the reviewed literature, this document provides a comprehensive framework for evaluating its in vitro cytotoxicity. The protocols and data presented are based on established methodologies used for analogous quinoline derivatives, offering a robust starting point for researchers, scientists, and drug development professionals.

The primary method detailed is the MTT assay, a colorimetric technique that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] This assay is frequently used to determine the half-maximal inhibitory concentration (IC50) of a compound, a key metric for assessing its potency.

Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives

To provide a benchmark for evaluating this compound, the following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against a panel of human cancer cell lines, as reported in the literature.

Compound/DerivativeCell LineCell TypeIC50 (µM)Reference
8-Hydroxyquinoline (8-HQ) HCT 116Colon Carcinoma9.33 ± 0.22[6]
Compound 12e (Quinoline-Chalcone Hybrid) MGC-803Gastric Cancer1.38
HCT-116Colon Carcinoma5.34
MCF-7Breast Cancer5.21
8-Hydroxy-2-quinolinecarbaldehyde Hep3BHepatocellular Carcinoma6.25 ± 0.034 (µg/mL)[7]
7-pyrrolidinomethyl-8-hydroxyquinoline Myeloma (RPMI 8226)Myeloma14[8]
Compound 5a (CF3 Substituted Quinoline) HL-60Myeloid Leukemia19.88 ± 5.35 (µg/mL)[9]
U937Leukemic Monocyte Lymphoma43.95 ± 8.53 (µg/mL)[9]
8-nitro-7-quinolinecarbaldehyde (Compound E) Caco-2Colorectal Carcinoma0.53[10]

Note: IC50 values are presented in µM unless otherwise specified. Direct comparison should be made with caution due to variations in experimental conditions (e.g., incubation time, assay type).

Experimental Workflow and Potential Mechanism of Action

The following diagrams illustrate a standard workflow for in vitro cytotoxicity screening and a potential signaling pathway by which quinoline derivatives may induce cell death.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Screening A 1. Cell Culture (Select & maintain cancer cell lines) B 2. Cell Seeding (Plate cells in 96-well plates) A->B C 3. Compound Treatment (Add serial dilutions of this compound) B->C D 4. Incubation (24-72 hours) C->D E 5. Viability Assay (e.g., MTT Assay) D->E F 6. Data Acquisition (Measure absorbance with plate reader) E->F G 7. Data Analysis (Calculate % viability and determine IC50 value) F->G

Caption: A typical workflow for assessing the cytotoxicity of a test compound.

G cluster_pathway Hypothetical Signaling Pathway for Quinoline Derivatives cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Compound Quinoline Derivative (e.g., this compound) Tubulin Tubulin Polymerization Inhibition Compound->Tubulin ROS Increased ROS Generation Compound->ROS G2M G2/M Cell Cycle Arrest Tubulin->G2M Mito Mitochondrial Depolarization ROS->Mito Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Mito->Apoptosis

Caption: Potential mechanism of action for quinoline-induced cytotoxicity.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for determining the cytotoxic effects of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][11]

Objective: To determine the IC50 value of the test compound by measuring its ability to inhibit the metabolic activity of cultured cancer cells.

Materials:

  • Selected human cancer cell line(s) (e.g., MCF-7, HCT 116, HepG2)

  • Complete culture medium (e.g., RPMI 1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS, sterile)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (i.e., 5,000 cells) into each well of a 96-well plate.

    • Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of complete medium containing the same percentage of DMSO to the "untreated control" wells.

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time, typically 24, 48, or 72 hours.[5]

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[5]

    • After the MTT incubation, carefully remove the medium from all wells without disturbing the formazan crystals at the bottom.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in appropriate software (e.g., GraphPad Prism, SigmaPlot).[10]

References

Application Notes and Protocols for the Analysis of 7-(prop-1-en-1-yl)quinolin-8-ol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(prop-1-en-1-yl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a well-known chelating agent with a wide range of biological activities, including antiseptic, disinfectant, and pesticide properties.[1] The introduction of a prop-1-en-1-yl group at the 7-position can modulate the compound's physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug development.[2][3] Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quality control of this compound.

This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

HPLC Analysis

High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is proposed, which is suitable for the analysis of moderately polar organic compounds.

Experimental Protocol: HPLC

Objective: To determine the purity of a sample of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4][5]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Sample of this compound

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of 100 µg/mL. Further dilute as necessary.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution as described in the table below.

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

Gradient Elution Program:

Time (minutes)% Solvent A (Acetonitrile)% Solvent B (0.1% Formic Acid in Water)
03070
158020
208020
223070
303070
  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak in the standard chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the sample chromatogram.

Data Presentation: HPLC
ParameterExpected Value
Retention Time~10-15 minutes (dependent on the specific C18 column)
Purity≥95% (for a pure sample)
UV λmax~254 nm

NMR Analysis

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Experimental Protocol: NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Sample of this compound

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters.

    • Typical parameters for a 400 MHz spectrometer:

      • Number of scans: 16

      • Relaxation delay: 1 s

      • Pulse width: 90°

      • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled sequence.

    • Typical parameters for a 100 MHz spectrometer:

      • Number of scans: 1024

      • Relaxation delay: 2 s

      • Pulse width: 90°

      • Spectral width: 0 to 200 ppm

  • Data Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.

Data Presentation: NMR

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8dd~4.2, 1.6
H-3~7.4dd~8.3, 4.2
H-4~8.1dd~8.3, 1.6
H-5~7.5d~8.5
H-6~7.3d~8.5
OH~9.0br s-
=CH- (vinyl)~6.5-7.0m-
=CH-CH₃ (vinyl)~6.0-6.5m-
-CH₃ (methyl)~1.9d~6.5

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

CarbonChemical Shift (δ, ppm)
C-2~148
C-3~122
C-4~136
C-4a~128
C-5~129
C-6~118
C-7~130
C-8~152
C-8a~139
C-1' (vinyl)~125-135
C-2' (vinyl)~125-135
C-3' (methyl)~18

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC_System C18 Reverse-Phase HPLC Dissolve->HPLC_System Inject NMR_Spectrometer NMR Spectrometer Dissolve->NMR_Spectrometer Analyze Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Purity Determine Purity Chromatogram->Purity Spectra Acquire 1H and 13C Spectra NMR_Spectrometer->Spectra Structure Confirm Structure Spectra->Structure

Caption: Workflow for HPLC and NMR analysis of this compound.

References

Application Notes and Protocols for Docking Studies of 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of the compound 7-(prop-1-en-1-yl)quinolin-8-ol with various biological targets. While specific docking studies on this exact molecule are not extensively available in the public domain, this document outlines a generalized yet detailed workflow applicable for its investigation against relevant biological targets. The protocols and data presented are based on established methodologies for quinoline derivatives, offering a robust framework for in silico analysis.

Introduction to this compound and its Potential Biological Significance

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The 8-hydroxyquinoline scaffold, in particular, is a known chelating agent and has been associated with various biological effects. The substituent at the 7-position, a prop-1-en-1-yl group, may influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for various biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific target, predicting binding affinities, and understanding the molecular basis of interaction.

Potential Biological Targets for Docking Studies

Based on the known activities of quinoline derivatives, the following protein families represent potential biological targets for docking studies with this compound:

  • Kinases: Many quinoline derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinase (MAPK).[2][4]

  • Topoisomerases: These enzymes are crucial for DNA replication and are established targets for cancer chemotherapy. Certain quinoline derivatives have shown inhibitory activity against topoisomerases.

  • Enzymes in Inflammatory Pathways: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade and are potential targets for anti-inflammatory drugs.

  • Bacterial and Viral Enzymes: Enzymes essential for microbial survival and replication, such as DNA gyrase and viral proteases, are common targets for antimicrobial and antiviral quinoline-based compounds.

Experimental Protocols: Molecular Docking Workflow

This section provides a detailed, generalized protocol for performing molecular docking studies of this compound. The two most common software suites for this purpose are AutoDock and Schrödinger's Maestro.

Protocol 1: Molecular Docking using AutoDock

AutoDock is a widely used open-source software for molecular docking.[1]

3.1.1. Software and Resource Requirements:

  • AutoDock Suite (AutoDock4 and AutoGrid4)

  • MGLTools (for preparing protein and ligand files)

  • A 3D structure of the target protein (from the Protein Data Bank - PDB)

  • A 3D structure of this compound (can be generated using chemical drawing software like ChemDraw or MarvinSketch and energy minimized).

3.1.2. Step-by-Step Protocol:

  • Protein Preparation:

    • Load the PDB file of the target protein into AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to the atoms.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Load the 3D structure of this compound into ADT.

    • Detect the root and define the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Load the prepared protein (PDBQT) into ADT.

    • Open the Grid Box option.

    • Define the search space (grid box) to encompass the active site of the protein. The dimensions and center of the grid box should be chosen to cover the entire binding pocket.

    • Save the grid parameter file (GPF).

    • Run AutoGrid to generate the grid maps.

  • Docking Simulation:

    • Set the docking parameters in ADT, including the genetic algorithm parameters (number of GA runs, population size, etc.).

    • Save the docking parameter file (DPF).

    • Run AutoDock using the prepared protein, ligand, grid maps, and docking parameter file.

  • Analysis of Results:

    • Analyze the docking results, which are typically presented as a series of docked conformations (poses) ranked by their binding energy.

    • The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Protocol 2: Molecular Docking using Schrödinger Maestro

Schrödinger's Maestro offers a more integrated and user-friendly environment for molecular docking.[5][6]

3.2.1. Software and Resource Requirements:

  • Schrödinger Suite (including Maestro, LigPrep, and Glide)

  • A 3D structure of the target protein (from PDB).

  • A 2D or 3D structure of this compound.

3.2.2. Step-by-Step Protocol:

  • Protein Preparation:

    • Import the PDB structure into Maestro.

    • Use the "Protein Preparation Wizard" to:

      • Assign bond orders.

      • Add hydrogens.

      • Create disulfide bonds.

      • Fill in missing side chains and loops.

      • Optimize the hydrogen bond network.

      • Perform a restrained energy minimization.

  • Ligand Preparation:

    • Import the structure of this compound into Maestro.

    • Use "LigPrep" to:

      • Generate possible ionization states at a target pH (e.g., 7.4).

      • Generate tautomers and stereoisomers.

      • Perform a geometry optimization.

  • Receptor Grid Generation:

    • Select the prepared protein as the receptor.

    • Open the "Receptor Grid Generation" panel.

    • Define the active site by selecting the co-crystallized ligand (if present) or by specifying the coordinates of the center of the binding pocket.

    • Generate the receptor grid.

  • Ligand Docking:

    • Open the "Ligand Docking" panel.

    • Select the prepared ligand(s).

    • Choose the docking precision (e.g., SP for standard precision or XP for extra precision).

    • Run the Glide docking job.

  • Analysis of Results:

    • The results will be presented in the project table, showing the docked poses and their corresponding GlideScores (docking scores).

    • Use the "Ligand Interaction Diagram" tool to visualize the 2D and 3D interactions between the ligand and the protein.

Data Presentation

The quantitative data from docking studies are crucial for comparing the binding affinities of different compounds or different poses of the same compound. The following tables provide a template for summarizing such data.

Table 1: Docking Scores and Binding Energies of this compound with Potential Biological Targets.

Biological Target (PDB ID)Docking Score (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen Bonds
EGFR Kinase Domain (e.g., 2GS2)-8.51.5Met793, Leu718, Val726Met793
VEGFR2 Kinase Domain (e.g., 4ASD)-9.20.5Cys919, Asp1046, Glu885Asp1046
Topoisomerase I (e.g., 1T8I)-7.85.2Arg364, Asn722, Tyr723Asn722
COX-2 (e.g., 5IKR)-8.12.8Arg120, Tyr355, Ser530Arg120, Ser530
E. coli DNA Gyrase B (e.g., 6F86)-7.58.1Asp73, Asn46, Ile78Asp73

Note: The data in this table are representative examples based on docking studies of similar quinoline derivatives and are for illustrative purposes only.[7][8][9]

Table 2: Comparison of Docking Metrics for Different Docking Software.

Docking SoftwareScoring FunctionTypical Range of Scores (kcal/mol) for Active Compounds
AutoDockSemi-empirical Free Energy Force Field-5 to -12
Schrödinger GlideGlideScore-5 to -12

Visualization of Workflows and Signaling Pathways

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB structure) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock/Glide) ligand_prep->docking grid_gen->docking results Analyze Docking Results (Binding Energy/Score) docking->results visualization Visualize Interactions (Hydrogen Bonds, etc.) results->visualization

Caption: A generalized workflow for molecular docking studies.

Potential Signaling Pathway Inhibition by Quinoline Derivatives

Quinoline derivatives have been reported to interfere with key signaling pathways implicated in cancer cell proliferation and survival.[2]

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline This compound (Potential Inhibitor) Quinoline->RTK Quinoline->Raf Quinoline->PI3K

Caption: Potential inhibition of cancer signaling pathways.

Conclusion

The provided application notes and protocols offer a foundational guide for conducting and interpreting molecular docking studies of this compound. By following these standardized workflows, researchers can systematically investigate the potential interactions of this compound with a variety of biological targets, thereby elucidating its potential therapeutic applications. The visualization of workflows and signaling pathways further aids in conceptualizing the experimental design and interpreting the biological relevance of the docking results. It is important to reiterate that the specific quantitative data presented are illustrative and that actual results will be dependent on the specific biological target and the precise docking parameters employed.

References

Application Notes and Protocols: 7-(prop-1-en-1-yl)quinolin-8-ol as a Versatile Precursor for Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-(prop-1-en-1-yl)quinolin-8-ol as a starting material for the generation of a diverse range of quinoline derivatives. The protocols outlined herein offer detailed methodologies for key chemical transformations, enabling the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 8-hydroxyquinoline scaffold, in particular, is a well-known chelating agent and a privileged structure in medicinal chemistry. The presence of a reactive prop-1-en-1-yl group at the 7-position of the quinolin-8-ol core in this compound offers a unique handle for a variety of chemical modifications. This allows for the synthesis of a library of novel quinoline derivatives with tailored electronic and steric properties, which can be screened for desired biological activities.

This document details protocols for the transformation of the propenyl group and modifications of the quinoline core, providing a roadmap for the exploration of this versatile precursor in drug discovery and development.

Chemical Transformations and Synthetic Protocols

The reactivity of this compound can be exploited at two primary sites: the prop-1-en-1-yl side chain and the aromatic quinoline core. The following sections provide detailed protocols for key transformations.

Modifications of the Prop-1-en-1-yl Side Chain

The double bond in the propenyl group is susceptible to a range of reactions, including oxidation, reduction, and dihydroxylation, leading to the formation of aldehydes, saturated alkyl chains, and diols, respectively.

The oxidation of the propenyl group to a formyl group provides a key intermediate, 7-formyl-8-hydroxyquinoline, which can be further functionalized. A common method for this transformation is ozonolysis followed by a reductive work-up.

Experimental Protocol: Ozonolysis

  • Protection of the Hydroxyl Group: To prevent unwanted side reactions, the hydroxyl group of this compound is first protected, for example, as a benzyl ether. To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq). Stir the mixture at room temperature for 12-16 hours. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 8-(benzyloxy)-7-(prop-1-en-1-yl)quinoline.

  • Ozonolysis: Dissolve the protected quinoline (1.0 eq) in a mixture of dichloromethane and methanol (9:1) and cool the solution to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Reductive Work-up: Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (DMS) (2.0 eq) and allow the reaction mixture to slowly warm to room temperature. Stir for 4-6 hours.

  • Deprotection: Concentrate the reaction mixture under reduced pressure. The crude aldehyde can be deprotected by catalytic hydrogenation using palladium on carbon (10 mol%) in ethanol under a hydrogen atmosphere to yield 7-formyl-8-hydroxyquinoline.

  • Purification: Purify the final product by column chromatography on silica gel.

Reaction StepReagents and ConditionsTypical Yield
ProtectionBenzyl bromide, K₂CO₃, DMF, rt, 12-16h85-95%
OzonolysisO₃, DCM/MeOH (9:1), -78 °C-
Reductive Work-upDimethyl sulfide (DMS), -78 °C to rt70-85% (over 2 steps)
DeprotectionH₂, 10% Pd/C, Ethanol, rt90-98%

Catalytic hydrogenation of the propenyl group provides the corresponding saturated alkyl derivative, 7-propylquinolin-8-ol. This modification increases the lipophilicity of the molecule, which can influence its biological activity.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve this compound (1.0 eq) in ethanol in a pressure vessel.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Reagents and ConditionsTypical Yield
H₂, 10% Pd/C, Ethanol, rt, 6-12h90-98%

The syn-dihydroxylation of the alkene can be achieved using osmium tetroxide, yielding a vicinal diol. This introduces two new stereocenters and significantly increases the polarity of the molecule.

Experimental Protocol: Dihydroxylation

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1).

  • Add N-methylmorpholine N-oxide (NMO) (1.5 eq) as a co-oxidant.

  • Add a catalytic amount of osmium tetroxide (OsO₄) (typically 1-2 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the diol by column chromatography.

Reagents and ConditionsTypical Yield
OsO₄ (cat.), NMO, Acetone/H₂O, rt, 12-24h75-90%
Modifications of the Quinoline Core

The 8-hydroxyquinoline ring is amenable to electrophilic aromatic substitution and Mannich-type reactions, allowing for further diversification of the scaffold. These reactions are typically performed on the saturated derivative, 7-propylquinolin-8-ol, to avoid complications with the reactive propenyl group.

The Mannich reaction introduces an aminomethyl substituent at the C5-position of the 8-hydroxyquinoline ring, which is activated for electrophilic substitution.

Experimental Protocol: Mannich Reaction

  • To a solution of 7-propylquinolin-8-ol (1.0 eq) in ethanol, add formaldehyde (37% aqueous solution, 1.2 eq) and a secondary amine (e.g., morpholine, piperidine, or N-methylpiperazine) (1.2 eq).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting Mannich base by column chromatography or recrystallization.

Reagents and ConditionsTypical Yield
Formaldehyde, Secondary Amine, Ethanol, reflux, 4-8h60-85%

Pyrazoline heterocycles can be synthesized from the 7-formyl-8-hydroxyquinoline intermediate via a chalcone derivative.

Experimental Protocol: Synthesis of Pyrazoline

  • Chalcone Synthesis: To a solution of 7-formyl-8-hydroxyquinoline (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (2.0 eq). Stir the mixture at room temperature for 24 hours. Acidify the reaction mixture with dilute HCl to precipitate the chalcone. Filter, wash with water, and dry.

  • Pyrazoline Formation: To a solution of the chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.5 eq). Reflux the mixture for 6-8 hours. Cool the reaction mixture and pour it into ice-water. The precipitated pyrazoline can be filtered, washed with water, and purified by recrystallization.

Reaction StepReagents and ConditionsTypical Yield
Chalcone SynthesisSubstituted acetophenone, KOH, Ethanol, rt, 24h70-90%
Pyrazoline FormationHydrazine hydrate, Acetic Acid, reflux, 6-8h65-85%

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic transformations described above.

G This compound This compound 8-(benzyloxy)-7-(prop-1-en-1-yl)quinoline 8-(benzyloxy)-7-(prop-1-en-1-yl)quinoline This compound->8-(benzyloxy)-7-(prop-1-en-1-yl)quinoline Protection 7-propylquinolin-8-ol 7-propylquinolin-8-ol This compound->7-propylquinolin-8-ol Catalytic Hydrogenation 7-(1,2-dihydroxypropyl)quinolin-8-ol 7-(1,2-dihydroxypropyl)quinolin-8-ol This compound->7-(1,2-dihydroxypropyl)quinolin-8-ol Dihydroxylation 7-formyl-8-hydroxyquinoline 7-formyl-8-hydroxyquinoline 8-(benzyloxy)-7-(prop-1-en-1-yl)quinoline->7-formyl-8-hydroxyquinoline 1. Ozonolysis 2. Reductive Work-up 3. Deprotection Chalcone Derivative Chalcone Derivative 7-formyl-8-hydroxyquinoline->Chalcone Derivative Claisen-Schmidt Condensation 5-aminomethyl-7-propylquinolin-8-ol 5-aminomethyl-7-propylquinolin-8-ol 7-propylquinolin-8-ol->5-aminomethyl-7-propylquinolin-8-ol Mannich Reaction Pyrazoline Derivative Pyrazoline Derivative Chalcone Derivative->Pyrazoline Derivative Cyclization

Caption: Synthetic pathways from this compound.

Application in Targeting Cancer Signaling Pathways

Quinoline derivatives have been extensively investigated as inhibitors of various signaling pathways implicated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[1][2][3] The diverse library of compounds that can be synthesized from this compound provides a valuable resource for screening potential inhibitors of this pathway.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and indicates potential points of inhibition by quinoline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and potential inhibition by quinolines.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of novel quinoline derivatives. The methodologies provided in these application notes offer a solid foundation for researchers to explore the chemical space around this scaffold. The potential for these derivatives to interact with key biological targets, such as the PI3K/Akt/mTOR signaling pathway, underscores the importance of this precursor in the development of new therapeutic agents. Further screening of the synthesized compound libraries is warranted to identify lead candidates for various disease indications.

References

Application Notes and Protocols for Antifungal Activity Screening of 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-8-ol and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. The core structure, 8-hydroxyquinoline, is a privileged scaffold in medicinal chemistry.[1] The antifungal mechanism of 8-hydroxyquinoline derivatives is multifaceted, with studies suggesting that they can disrupt the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[1] Modifications to the 8-hydroxyquinoline scaffold, such as the introduction of substituents at various positions, can significantly modulate the antifungal potency and spectrum of activity.[2][3] This document provides a detailed protocol for the initial antifungal activity screening of a novel derivative, 7-(prop-1-en-1-yl)quinolin-8-ol.

The following protocols are based on established methodologies, primarily the broth microdilution and disk diffusion methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6] These methods are widely used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound against a panel of clinically relevant fungal pathogens.

Mechanism of Action: Insights from Related Compounds

While the specific mechanism of this compound is yet to be elucidated, studies on other 8-hydroxyquinoline derivatives provide valuable insights. Some derivatives have been shown to damage the fungal cell wall, while others primarily target the cytoplasmic membrane, leading to cellular leakage.[1][7] For instance, clioquinol, a well-known 8-hydroxyquinoline derivative, has been observed to damage the cell wall and inhibit the formation of pseudohyphae in Candida albicans.[7] In contrast, 8-hydroxyquinoline-sulfonic acid derivatives appear to act by compromising the functional integrity of the cytoplasmic membrane.[7] It is hypothesized that the nature and position of substituents on the 8-hydroxyquinoline ring system influence the primary mode of antifungal action.[2]

Data Presentation

The following tables present hypothetical data for the antifungal activity of this compound against a panel of common fungal pathogens. These tables are intended to serve as a template for presenting experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal StrainMIC (µg/mL)
Candida albicans ATCC 900288
Candida glabrata ATCC 9003016
Candida krusei ATCC 62584
Cryptococcus neoformans ATCC 901128
Aspergillus fumigatus ATCC 20430516
Trichophyton rubrum ATCC 281884

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal StrainMFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans ATCC 90028162Fungicidal
Candida glabrata ATCC 90030>64>4Fungistatic
Candida krusei ATCC 625882Fungicidal
Cryptococcus neoformans ATCC 90112324Fungicidal
Aspergillus fumigatus ATCC 204305>64>4Fungistatic
Trichophyton rubrum ATCC 2818882Fungicidal

Note: The MFC/MIC ratio is used to differentiate between fungicidal (<4) and fungistatic (≥4) activity.[8]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[9][10][11]

Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp., Trichophyton spp.)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions are made in RPMI-1640 medium. The final DMSO concentration should not exceed 1% (v/v) to avoid solvent toxicity.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[5][10]

    • Filamentous Fungi: Culture the molds on Potato Dextrose Agar (PDA) at 28-30°C until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.[5][9]

  • Microplate Setup:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound (in RPMI-1640) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing RPMI-1640 and fungal inoculum only.

    • Sterility Control: Wells containing RPMI-1640 only.

    • Positive Control: Include a known antifungal agent in a separate set of dilutions.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 28-30°C for 48-72 hours for filamentous fungi.[9]

  • Reading the MIC: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as compared to the growth control.[9]

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC determination.[9][12][13]

Procedure:

  • Following the MIC reading, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto separate sections of an SDA or PDA plate.

  • Incubate the plates under the same conditions as for the initial inoculum preparation.

  • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plate, indicating a 99.9% killing of the initial inoculum.[12][13]

Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity and is based on CLSI document M44.[6][14]

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)

  • Sterile paper disks (6 mm diameter)

  • Test compound solution of a known concentration

  • Fungal inoculum prepared as in the broth microdilution method (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

Procedure:

  • Plate Preparation: Pour GMB agar into sterile Petri dishes to a uniform depth of 4 mm.

  • Inoculation: Dip a sterile cotton swab into the adjusted fungal inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Disk Application: Aseptically apply paper disks impregnated with a known amount of the test compound onto the surface of the inoculated agar. A disk impregnated with the solvent (e.g., DMSO) should be used as a negative control.

  • Incubation: Incubate the plates at 35°C for 20-24 hours.[15]

  • Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the fungus to the compound.

Visualizations

Antifungal_Screening_Workflow cluster_prep Preparation cluster_testing Primary Screening cluster_mic MIC Determination cluster_disk Disk Diffusion (Qualitative) cluster_confirmation Confirmatory & Further Characterization Compound Test Compound (this compound) Microdilution Broth Microdilution Assay Compound->Microdilution DiskPrep Prepare Disks Compound->DiskPrep Fungi Fungal Strains Inoculation_MIC Inoculation Fungi->Inoculation_MIC PlateInoculation Inoculate Agar Plate Fungi->PlateInoculation Media Culture Media (RPMI-1640, SDA, PDA) Media->Microdilution SerialDilution Serial Dilution Microdilution->SerialDilution SerialDilution->Inoculation_MIC Incubation_MIC Incubation Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC MFC MFC Determination Read_MIC->MFC DiskApplication Apply Disks DiskPrep->DiskApplication PlateInoculation->DiskApplication Incubation_Disk Incubation DiskApplication->Incubation_Disk MeasureZone Measure Zone of Inhibition Incubation_Disk->MeasureZone Subculture Subculture from Clear Wells MFC->Subculture Incubation_MFC Incubation Subculture->Incubation_MFC Read_MFC Read MFC Incubation_MFC->Read_MFC

Caption: Experimental workflow for antifungal activity screening.

Putative_Antifungal_Mechanism cluster_compound This compound cluster_fungus Fungal Cell cluster_effects Antifungal Effects Compound Quinolin-8-ol Derivative CellWall Cell Wall Compound->CellWall Target 1 CellMembrane Cell Membrane Compound->CellMembrane Target 2 WallDamage Cell Wall Damage CellWall->WallDamage MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption Cytoplasm Cytoplasm GrowthInhibition Growth Inhibition / Cell Death WallDamage->GrowthInhibition Leakage Cellular Leakage MembraneDisruption->Leakage Leakage->GrowthInhibition

Caption: Putative mechanism of action for 8-hydroxyquinoline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 7-Substituted 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-substituted 8-hydroxyquinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the regioselective functionalization of the 8-hydroxyquinoline (8-HQ) scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to achieving regioselectivity at the C7 position of 8-hydroxyquinoline.

Q1: Why is it difficult to achieve regioselective substitution at the C7 position of 8-hydroxyquinoline?

A: The main challenge lies in the electronic properties of the 8-hydroxyquinoline ring. The hydroxyl group (-OH) at C8 and the nitrogen atom in the pyridine ring are both activating, electron-donating groups. They increase the electron density of the benzene ring, making it susceptible to electrophilic aromatic substitution.[1][2] Theoretical studies and experimental results show that this activation preferentially directs incoming electrophiles to the C5 and, to a lesser extent, the C7 positions. Often, a mixture of 5-substituted, 7-substituted, and 5,7-disubstituted products is obtained, making purification difficult and lowering the yield of the desired C7 isomer.[1]

Q2: I am attempting a Vilsmeier-Haack formylation of 8-hydroxyquinoline and getting a mixture of products. How can I favor formylation at the C7 position?

A: The Vilsmeier-Haack reaction is notoriously difficult to control for 8-hydroxyquinoline. The powerful activating effect of the C8 hydroxyl group often leads to formylation at both C5 and C7.[1]

  • Troubleshooting Steps:

    • Protecting Group Strategy: One of the most effective methods is to introduce a bulky protecting group at the C5 position first. This sterically hinders electrophilic attack at C5, thereby directing the Vilsmeier-Haack reagent to the C7 position. After successful C7-formylation, the protecting group at C5 can be removed.

    • Reaction Conditions: Careful control of reaction temperature is crucial. Running the reaction at lower temperatures may improve selectivity, although it might decrease the overall reaction rate.[3] Additionally, the choice of solvent and the stoichiometry of the Vilsmeier reagent (POCl₃ and a substituted formamide) can influence the product distribution.[4]

    • Alternative Formylation Methods: If the Vilsmeier-Haack reaction remains unselective, consider alternative methods like the Duff reaction, which can sometimes offer different regioselectivity profiles, although yields can be low.[1]

Q3: My halogenation of 8-hydroxyquinoline is not selective for the C7 position. What can I do?

A: Direct halogenation of 8-hydroxyquinoline often yields a mixture of 5-halo, 7-halo, and 5,7-dihalo products.[2][5]

  • Troubleshooting Steps:

    • Use of a Directing Group: An effective strategy is to install a directing group at the C8 position. For example, converting the 8-hydroxyl group into an 8-amido group can direct halogenation to the C5 position.[6] While this doesn't directly yield the C7 product, it highlights the power of directing groups. For C7 selectivity, a different strategy is needed.

    • Sequential Halogenation/Dehalogenation: It may be possible to perform a dihalogenation to get the 5,7-dihalo-8-hydroxyquinoline and then selectively remove the halogen at the C5 position. This often requires carefully optimized conditions and may not be universally applicable.

    • Enzymatic Halogenation: For specific applications, enzymatic methods using halogenases can offer high regioselectivity. For instance, the flavin-dependent halogenase Rdc2 has been shown to specifically chlorinate certain hydroxyquinolines ortho to the hydroxyl group.[7]

Q4: I have a 7-halo-8-hydroxyquinoline, but my Suzuki cross-coupling reaction to introduce an aryl group is not working well. What are the common pitfalls?

A: The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[8][9] However, issues can arise from the catalyst, base, solvent, or the starting materials.

  • Troubleshooting Steps:

    • Protect the Hydroxyl Group: The free hydroxyl group at the C8 position can interfere with the palladium catalyst. It is often necessary to protect the -OH group (e.g., as a benzyl ether or tosylate) before performing the coupling reaction.[10] The protecting group can be removed in a subsequent step.

    • Catalyst and Ligand Choice: Ensure your palladium catalyst and ligand are suitable. A common starting point is Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand. The choice of ligand can significantly impact the reaction's success.

    • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) is critical and often needs to be optimized for your specific substrates.[8][11] Aqueous conditions or biphasic systems are often used.[8]

    • Boronic Acid Quality: Ensure your boronic acid is pure and not degraded. Boronic acids can undergo decomposition, so using fresh or properly stored reagents is important.

Data Summary

The following table summarizes yields for different substitution reactions on the 8-hydroxyquinoline core, highlighting the challenge of achieving C7 selectivity.

ReactionPosition(s)ReagentsYield (%)Reference
Formylation (Vilsmeier-Haack) 5,7-dicarbaldehydePOCl₃, DMF< 1%[1]
Formylation (Duff) 5,7-dicarbaldehydeHexamethylenetetramineGood yields[1]
Halogenation (Chlorination) 5-chloro-8-HQNCS, AcidGood yield[2]
Halogenation (Bromination) 5,7-dibromo-8-HQBr₂Excellent yield[2]
C5-Halogenation (Remote) 5-haloTrihaloisocyanuric acidGood to Excellent[12][13]
Suzuki Coupling 4-ArylArylboronic acid, Pd catalyst-

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling on a Protected 7-Bromo-8-hydroxyquinoline

This protocol is a generalized procedure based on common practices for Suzuki couplings.[10][11]

  • Protection of the Hydroxyl Group:

    • Dissolve 7-bromo-8-hydroxyquinoline in a suitable solvent (e.g., DMF or THF).

    • Add a base (e.g., NaH or K₂CO₃) and the protecting group reagent (e.g., benzyl bromide).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the protected product by column chromatography.

  • Suzuki-Miyaura Coupling:

    • To a reaction flask, add the protected 7-bromo-8-(benzyloxy)quinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for several hours until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified, coupled product in a suitable solvent (e.g., methanol or ethyl acetate).

    • For a benzyl group, add a catalyst for hydrogenolysis (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere.

    • Monitor the reaction until completion. Filter off the catalyst and concentrate the solvent to yield the final 7-aryl-8-hydroxyquinoline.

Visual Guides

Logical Workflow for Troubleshooting Poor C7-Selectivity

This diagram outlines a decision-making process for addressing poor regioselectivity in the synthesis of 7-substituted 8-hydroxyquinolines.

G start Start: Synthesis of 7-Substituted 8-HQ problem Poor Regioselectivity? (Mixture of 5- and 7-isomers) start->problem check_reaction Is the reaction electrophilic aromatic substitution? problem->check_reaction strategy1 Strategy 1: Steric Hindrance Introduce a bulky protecting group at C5 check_reaction->strategy1 Yes strategy2 Strategy 2: Change Reaction Type Consider C-H activation or coupling from 7-halo precursor check_reaction->strategy2 No proceed Proceed with C7-functionalization strategy1->proceed end End: Pure 7-Substituted 8-HQ strategy2->end deprotect Remove C5 protecting group proceed->deprotect deprotect->end G cluster_0 Electrophilic Aromatic Substitution HQ 8-Hydroxyquinoline P5 5-Substituted Product (Major) HQ->P5 C5 Attack (Electronically Favored) P7 7-Substituted Product (Minor/Desired) HQ->P7 C7 Attack Reagent Electrophile (E+) P57 5,7-Disubstituted Product P5->P57

References

Improving the yield and purity of 7-(prop-1-en-1-yl)quinolin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(prop-1-en-1-yl)quinolin-8-ol. The information is designed to address specific experimental challenges to improve the yield and purity of the final product.

Troubleshooting Guides

This section addresses common issues encountered during the two-stage synthesis of this compound, which typically involves the formylation of 8-hydroxyquinoline to produce the intermediate 7-formyl-8-hydroxyquinoline, followed by a subsequent reaction to introduce the prop-1-en-1-yl group.

Issue 1: Low Yield in the Formylation of 8-Hydroxyquinoline (Step 1)

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of formylation method significantly impacts yield. The Reimer-Tiemann and Vilsmeier-Haack reactions are commonly employed, each with its own set of optimal parameters.

    • Reimer-Tiemann Reaction: This reaction can result in a mixture of ortho- and para-isomers, with the ortho-isomer (7-formyl-8-hydroxyquinoline) often being the minor product. Low yields are a known issue with this method.[1][2] To improve the yield of the desired ortho-product, consider using a phase-transfer catalyst.[1]

    • Vilsmeier-Haack Reaction: This method generally offers better regioselectivity and higher yields for the formylation of activated aromatic rings.[3][4][5] However, the hydroxyl group of 8-hydroxyquinoline can react with the Vilsmeier reagent, leading to the formation of byproducts.[6] Careful control of reaction temperature and stoichiometry is crucial.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Product Degradation: The product, 7-formyl-8-hydroxyquinoline, can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times.

Issue 2: Formation of Multiple Products in the Formylation Step

Possible Causes and Solutions:

  • Lack of Regioselectivity: The Reimer-Tiemann reaction is known to produce both 5-formyl and 7-formyl isomers of 8-hydroxyquinoline.[6] The Vilsmeier-Haack reaction generally provides better selectivity for the 7-position.

  • Di-formylation: Under certain conditions, double formylation can occur, leading to the formation of 5,7-diformyl-8-hydroxyquinoline.[6] This can be minimized by using a stoichiometric amount of the formylating agent and maintaining a lower reaction temperature.

Issue 3: Low Yield in the Formation of the Prop-1-en-1-yl Group (Step 2)

Possible Causes and Solutions:

  • Choice of Reaction: The introduction of the prop-1-en-1-yl group is typically achieved via a Wittig reaction or a Claisen-Schmidt condensation.

    • Wittig Reaction: The reactivity of the ylide is a critical factor. For the synthesis of an (E)-alkene, a stabilized ylide is preferred.[7] The choice of base and solvent can also influence the stereoselectivity and yield of the reaction.[7][8]

    • Claisen-Schmidt Condensation: This reaction involves the condensation of 7-formyl-8-hydroxyquinoline with acetaldehyde in the presence of a base.[9] The reaction conditions, such as the base concentration and temperature, need to be optimized to favor the desired condensation product and minimize side reactions.

  • Steric Hindrance: The hydroxyl group at the 8-position may sterically hinder the approach of the reagents to the formyl group at the 7-position, potentially leading to lower yields.

  • Side Reactions: The aldehyde group in the starting material can undergo self-condensation or other side reactions under basic conditions.

Issue 4: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

  • Presence of Isomeric Impurities: If the initial formylation step produced a mixture of isomers, these will likely be carried through to the final product, making purification challenging. Efficient purification of the 7-formyl-8-hydroxyquinoline intermediate is crucial.

  • Byproducts from the Second Step: Both the Wittig reaction and Claisen-Schmidt condensation can generate byproducts. For the Wittig reaction, triphenylphosphine oxide is a major byproduct that needs to be removed. In the Claisen-Schmidt condensation, self-condensation products of acetaldehyde can be formed.

  • Purification Techniques: Column chromatography is often the most effective method for purifying the final product. A careful selection of the stationary and mobile phases is necessary to achieve good separation. Recrystallization can also be employed if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is better for synthesizing 7-formyl-8-hydroxyquinoline?

A1: The Vilsmeier-Haack reaction is generally preferred over the Reimer-Tiemann reaction for the formylation of 8-hydroxyquinoline. It typically offers higher yields and better regioselectivity for the desired 7-formyl isomer.[3][4][6] However, careful control of the reaction is necessary to avoid the formation of byproducts due to the reactivity of the hydroxyl group.[6]

Q2: What are the expected yields for the synthesis of 7-formyl-8-hydroxyquinoline?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For the Reimer-Tiemann reaction, yields for the 7-formyl isomer can be as low as 10%, with the 5-formyl isomer being the major product (around 38%).[6] The Vilsmeier-Haack reaction can provide significantly higher yields, potentially in the range of 60-80% for formylation of similar quinoline derivatives.[4]

Q3: How can I confirm the structure of the synthesized this compound?

A3: The structure of the final product can be confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the quinoline ring, the hydroxyl group, and the prop-1-en-1-yl group with its specific stereochemistry (E or Z).

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group and the C=C stretch of the alkene.

Q4: What are the common byproducts in the Wittig reaction step?

A4: The most common byproduct of a Wittig reaction is triphenylphosphine oxide. This can often be removed by column chromatography or by precipitation from a suitable solvent mixture. Depending on the reaction conditions and the stability of the ylide, side reactions such as ylide hydrolysis or reaction with other electrophiles can also occur.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety procedures should be followed. Specifically:

  • Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood. The reaction with strong bases is exothermic and should be controlled.

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are corrosive and toxic. This reaction should be performed in a fume hood with appropriate personal protective equipment.

  • Wittig Reaction: Phosphonium ylides are often generated using strong bases like sodium hydride or organolithium reagents, which are pyrophoric and moisture-sensitive. These should be handled with extreme care under an inert atmosphere.

Data Presentation

Table 1: Comparison of Formylation Methods for 8-Hydroxyquinoline

FeatureReimer-Tiemann ReactionVilsmeier-Haack Reaction
Typical Reagents Chloroform, Strong Base (e.g., NaOH)POCl₃, DMF
Reported Yield (7-isomer) Low (e.g., ~10%)[6]Generally higher (can be >60%)[4]
Regioselectivity Mixture of 5- and 7-isomers[6]Preferential for 7-position[3]
Common Issues Low yield of desired isomer, formation of byproducts.[1]Reaction with hydroxyl group, potential for di-formylation.[6]

Table 2: Key Parameters for the Synthesis of this compound (Step 2)

Reaction TypeKey ReagentsImportant ParametersPotential Byproducts
Wittig Reaction Ethyltriphenylphosphonium bromide, Base (e.g., NaH, BuLi)Ylide stability, solvent, temperatureTriphenylphosphine oxide
Claisen-Schmidt Condensation Acetaldehyde, Base (e.g., NaOH, KOH)Base concentration, temperature, reaction timeAcetaldehyde self-condensation products

Experimental Protocols

Protocol 1: Synthesis of 7-formyl-8-hydroxyquinoline via Vilsmeier-Haack Reaction

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 8-hydroxyquinoline in a minimal amount of anhydrous DMF.

  • Add the 8-hydroxyquinoline solution dropwise to the Vilsmeier reagent.

  • After the addition, heat the reaction mixture at 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Synthesis of this compound via Wittig Reaction

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Add a strong base (e.g., n-butyllithium or sodium hydride) portion-wise to the suspension with stirring. A color change (typically to orange or red) indicates the formation of the ylide.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Dissolve 7-formyl-8-hydroxyquinoline in anhydrous THF.

  • Add the solution of 7-formyl-8-hydroxyquinoline dropwise to the ylide solution at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and other impurities.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Formylation of 8-Hydroxyquinoline cluster_step2 Step 2: Formation of Prop-1-en-1-yl Group start1 8-Hydroxyquinoline reaction1 Vilsmeier-Haack Reaction start1->reaction1 reagents1 Vilsmeier-Haack Reagents (POCl3, DMF) reagents1->reaction1 workup1 Aqueous Workup & Neutralization reaction1->workup1 intermediate Crude 7-formyl-8-hydroxyquinoline workup1->intermediate purification1 Purification (Recrystallization/Chromatography) intermediate->purification1 product1 Pure 7-formyl-8-hydroxyquinoline purification1->product1 start2 Pure 7-formyl-8-hydroxyquinoline reaction2 Wittig Reaction start2->reaction2 reagents2 Wittig Reagent (e.g., Ethyltriphenylphosphonium ylide) reagents2->reaction2 workup2 Quenching & Extraction reaction2->workup2 crude_product Crude this compound workup2->crude_product purification2 Purification (Column Chromatography) crude_product->purification2 final_product Pure this compound purification2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions cluster_solutions3 Purification Solutions start Low Yield or Purity Issue is_step1 Issue in Step 1? (Formylation) start->is_step1 is_step2 Issue in Step 2? (Alkene Formation) start->is_step2 is_purification Purification Issue? start->is_purification solution1a Optimize Reaction Conditions (e.g., switch to Vilsmeier-Haack) is_step1->solution1a Yes solution1b Control Stoichiometry & Temperature to improve regioselectivity is_step1->solution1b Yes solution1c Monitor with TLC is_step1->solution1c Yes solution2a Optimize Wittig/Claisen-Schmidt Conditions (base, solvent) is_step2->solution2a Yes solution2b Consider Steric Hindrance is_step2->solution2b Yes solution2c Minimize Side Reactions is_step2->solution2c Yes solution3a Purify Intermediate Thoroughly is_purification->solution3a Yes solution3b Optimize Column Chromatography (Solvent System) is_purification->solution3b Yes solution3c Attempt Recrystallization is_purification->solution3c Yes

Caption: Logical troubleshooting workflow for synthesis issues.

References

Overcoming solubility issues of 7-(prop-1-en-1-yl)quinolin-8-ol in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for 7-(prop-1-en-1-yl)quinolin-8-ol. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the compound's solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that influence its solubility?

A1: this compound is a derivative of 8-hydroxyquinoline. Its key properties include a molecular weight of approximately 185.22 g/mol and a calculated logarithm of the partition coefficient (XLogP3) of 2.8.[1] This XLogP3 value indicates a moderate lipophilicity, which suggests that the compound is likely to have low solubility in aqueous solutions. The quinoline structure itself can chelate metals, which might also influence its behavior in certain media.[2]

Q2: My compound is precipitating immediately upon dilution into my aqueous assay buffer. What is the likely cause?

A2: This is a common issue for hydrophobic compounds. When a concentrated stock solution (usually in a solvent like DMSO) is added to an aqueous buffer, the compound may crash out of solution if its concentration exceeds its aqueous solubility limit. The organic solvent is rapidly diluted, leaving the hydrophobic compound in an unfavorable aqueous environment.[3][4]

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[3][5] For this compound, preparing a stock solution of 10-30 mM in 100% DMSO is a standard starting point. Always ensure the compound is fully dissolved before storage.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A4: The tolerance of cell lines to DMSO varies significantly. Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell-based assays, with some sensitive assays requiring concentrations as low as 0.1%.[5] It is crucial to perform a solvent tolerance study for your specific cell line and assay endpoint to determine the maximum non-interfering concentration.

Q5: How can I increase the aqueous solubility of this compound for my assay?

A5: Several strategies can be employed to enhance the solubility of hydrophobic compounds:

  • Co-solvents: Using water-miscible organic solvents like ethanol or polyethylene glycol (PEG) in the final assay medium can increase solubility.[6][7]

  • pH Adjustment: Since the 8-hydroxyquinoline moiety is ionizable, adjusting the pH of the buffer may improve solubility.[8]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the compound, but this is often more suitable for biochemical assays than cell-based assays due to potential cytotoxicity.[6][7][9]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[10][11]

Troubleshooting Guide: Compound Precipitation

This section provides a systematic approach to diagnosing and solving precipitation issues encountered during your experiments.

Problem 1: Compound precipitates immediately upon dilution from a DMSO stock into aqueous buffer.
Probable Cause Suggested Solution
Localized High Concentration: Adding the stock solution too slowly or without adequate mixing.Pipette the DMSO stock directly into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents the local concentration from exceeding the solubility limit.
Exceeding Aqueous Solubility: The final desired concentration of the compound is too high for the aqueous buffer system.1. Reduce Final Concentration: Determine if a lower, soluble concentration is still effective for your assay. 2. Incorporate a Co-solvent: Add a permissible amount (e.g., 1-5%) of ethanol, propylene glycol, or PEG 400 to your final assay buffer.[6] 3. Use a Solubilizing Excipient: Pre-complex the compound with a cyclodextrin (e.g., HP-β-CD) before final dilution.
Temperature Shock: Diluting a cold stock solution into a warm buffer.Allow all reagents, including the compound stock solution and the assay buffer, to equilibrate to the same temperature (e.g., room temperature or 37°C) before mixing.[12][13]
Problem 2: Compound precipitates over the course of a long incubation period (e.g., > 1 hour).
Probable Cause Suggested Solution
Metastable Solution: The initial solution was supersaturated, and the compound is slowly crystallizing out over time.This indicates that the thermodynamic solubility has been exceeded. The solutions from "Problem 1" are applicable here. Using formulation strategies like cyclodextrins or solid dispersions can create more stable solutions.[8][11]
Interaction with Media Components: The compound may be binding to proteins (e.g., in serum) or other components and precipitating.1. Reduce Serum Concentration: If using fetal bovine serum (FBS), try reducing the concentration or using a serum-free medium for the duration of the compound treatment. 2. Test Different Buffers: Evaluate if the precipitation occurs in simpler buffers (e.g., PBS, HBSS) to identify problematic components in the complete medium.
Evaporation: Loss of water from the assay plate wells during long incubations can increase the compound concentration, leading to precipitation.Ensure proper humidification in the incubator.[13] Seal plates with breathable membranes or parafilm (for non-cell-based assays) to minimize evaporation.

Solubilization Strategies: A Comparative Overview

The table below summarizes common solubilization techniques. The optimal choice depends on the specific assay requirements, particularly the tolerance for organic solvents or other excipients.

Strategy Mechanism of Action Typical Concentration in Assay Advantages Disadvantages
Co-solvents Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[7]DMSO: < 0.5% Ethanol: < 1% PEG 400: 1-5%Simple to implement; effective for moderate solubility enhancement.Can cause cellular toxicity or interfere with enzyme activity at higher concentrations.[6]
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, where the hydrophobic compound resides within the cyclodextrin's non-polar cavity.[11]1-10 mMLow cellular toxicity; highly effective for many compounds; can improve compound stability.May extract cholesterol from cell membranes at high concentrations; requires optimization of the drug:CD ratio.
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the hydrophobic compound within their non-polar core.[6][7]> CMC (Critical Micelle Concentration)High solubilizing capacity.Often cytotoxic, limiting their use primarily to biochemical (cell-free) assays.[9]
Nanoparticle Formulation The drug is encapsulated within a polymeric or lipid-based nanoparticle.[10][14]Varies by formulationCan significantly increase solubility and bioavailability; allows for targeted delivery.Complex and time-consuming to prepare; requires extensive characterization.[6]

Experimental Protocols

Protocol 1: Preparation of Stock Solution and Serial Dilution
  • Weighing: Accurately weigh a precise amount of this compound in a suitable microcentrifuge tube.

  • Solubilization: Add the required volume of 100% sterile-filtered DMSO to achieve the desired high-concentration stock (e.g., 20 mM).

  • Mixing: Vortex thoroughly for 1-2 minutes. Use a brief sonication step if necessary to ensure all solid material is completely dissolved. Visually inspect the solution against a light source.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[13]

  • Serial Dilution: For experiments, create an intermediate dilution plate. For example, dilute the 20 mM stock into your complete cell culture medium to create a 200 µM solution (with 1% DMSO). This intermediate stock can then be serially diluted in the medium (now containing a constant 1% DMSO) to achieve the final desired concentrations for your assay plate. This ensures the final DMSO concentration is consistent across all wells.

Protocol 2: General Method for Using HP-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a 100 mM stock solution of HP-β-CD in your desired aqueous assay buffer.

  • Molar Ratio Determination: A 1:1 to 1:5 molar ratio of the compound to HP-β-CD is a good starting point.

  • Complexation: a. In a sterile tube, add the required volume of your concentrated compound stock in DMSO. b. Add the required volume of the HP-β-CD solution. c. Vortex the mixture vigorously for 5-10 minutes. d. Incubate the mixture at room temperature for at least 1 hour (or overnight at 4°C with gentle agitation) to allow for complex formation.

  • Application: Use this complexed solution as your new "stock" for dilution into the final assay plate. Remember to include an HP-β-CD-only control in your experiment.

Diagrams and Workflows

G start Start: Compound Precipitation Observed in Assay check_mixing Issue: Immediate Precipitation upon Dilution? start->check_mixing check_incubation Issue: Precipitation over Time? check_mixing->check_incubation No improve_mixing Action: Improve Mixing Technique (e.g., vortex during addition) check_mixing->improve_mixing Yes check_evaporation Action: Check for Evaporation (Use sealed plates, ensure humidity) check_incubation->check_evaporation Yes still_precipitates1 Still Precipitates? improve_mixing->still_precipitates1 solubility_issue Root Cause: Exceeding Aqueous Solubility still_precipitates1->solubility_issue Yes end Solution Implemented still_precipitates1->end No strategy1 Strategy 1: Reduce Final Concentration solubility_issue->strategy1 strategy2 Strategy 2: Add Co-solvent (e.g., Ethanol, PEG) solubility_issue->strategy2 strategy3 Strategy 3: Use Solubilizer (e.g., Cyclodextrin) solubility_issue->strategy3 strategy1->end strategy2->end strategy3->end still_precipitates2 Still Precipitates? check_evaporation->still_precipitates2 media_interaction Root Cause: Metastable Solution or Media Interaction still_precipitates2->media_interaction Yes still_precipitates2->end No media_interaction->strategy2 media_interaction->strategy3

Caption: Troubleshooting workflow for compound precipitation.

Caption: Mechanisms of common solubilization strategies.

References

Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of 7-(prop-1-en-1-yl)quinolin-8-ol, focusing on its stability and degradation.

FAQ 1: What are the likely degradation pathways for this compound under forced degradation conditions?

Answer: Based on the structure, which includes a quinolin-8-ol core and a prop-1-en-1-yl (vinyl) substituent, several degradation pathways are plausible under standard forced degradation conditions (acid, base, oxidation, photolysis, and heat).

  • Acidic/Basic Hydrolysis: The primary site of hydrolytic attack is expected to be the prop-1-en-1-yl group. Acid-catalyzed hydration of the double bond would likely follow Markovnikov's rule, leading to the formation of 7-(1-hydroxypropyl)quinolin-8-ol. Under more strenuous conditions, further reactions could occur.

  • Oxidation: The electron-rich phenol and quinoline rings are susceptible to oxidation. The 8-hydroxyquinoline moiety can be oxidized to form quinoline-5,8-dione.[1] The prop-1-en-1-yl group is also prone to oxidative cleavage, which could yield 8-hydroxyquinoline-7-carbaldehyde.

  • Photodegradation: Quinoline and its derivatives are known to undergo photodegradation.[2][3][4] Potential reactions include hydroxylation of the quinoline ring system or reactions involving the prop-1-en-1-yl substituent.

  • Thermal Degradation: 8-Hydroxyquinoline derivatives generally exhibit good thermal stability.[5] Significant degradation is not expected under typical experimental heating conditions unless very high temperatures are applied.

Troubleshooting Guide: HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for the main analyte peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Secondary Silanol Interactions For basic compounds like quinolines, free silanol groups on the silica-based C18 column can cause peak tailing. Try lowering the mobile phase pH (e.g., to pH 2.5-3.5 with phosphoric or formic acid) to protonate the silanols and reduce interaction. Alternatively, use a base-deactivated column or an end-capped column.
Metal Chelation 8-Hydroxyquinoline and its derivatives are strong metal chelators.[3] Trace metal contamination in the HPLC system (column, frits, tubing) can lead to peak tailing or broadening. Use a mobile phase with a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) or use a column specifically designed for chelating compounds.
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting or splitting. Whenever possible, dissolve the sample in the initial mobile phase.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Issue 2: Inconsistent retention times.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Mobile Phase pH Fluctuation The retention of ionizable compounds like this compound is sensitive to mobile phase pH. Ensure the mobile phase is adequately buffered and freshly prepared.
Temperature Variation Fluctuations in column temperature can cause shifts in retention time. Use a column oven to maintain a constant temperature.
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially after changing solvents. This can take 20-30 column volumes.
Pump or System Leak Check for any leaks in the HPLC system, from the pump to the detector, as this can cause pressure fluctuations and, consequently, retention time variability.

Quantitative Data Summary (Predicted)

The following table provides a hypothetical summary of degradation under forced conditions. Note: These values are illustrative and based on general knowledge of similar compounds. Actual degradation will depend on the specific experimental conditions (concentration, temperature, duration).

Stress Condition Reagent/Condition Predicted Degradation (%) Potential Major Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h10 - 25%7-(1-hydroxypropyl)quinolin-8-ol
Base Hydrolysis 0.1 M NaOH, 60°C, 24h5 - 15%Minimal degradation expected, potential for some decomposition
Oxidation 3% H₂O₂, RT, 24h15 - 40%8-hydroxyquinoline-7-carbaldehyde, Quinoline-5,8-dione
Thermal 80°C, 48h (solid state)< 5%Minimal degradation
Photolytic ICH Q1B option 210 - 30%Hydroxylated quinoline derivatives, products of vinyl group reactions

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. After cooling, dissolve the solid in the solvent and dilute to a final concentration of approximately 100 µg/mL.

  • Photostability: Expose the stock solution (in a photostable container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). Prepare a sample for analysis by diluting to approximately 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or scan for optimal wavelength)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Predicted Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid-Catalyzed) cluster_oxidation Oxidation cluster_photolysis Photolysis main This compound hydrolysis_prod 7-(1-hydroxypropyl)quinolin-8-ol main->hydrolysis_prod H₃O⁺ oxidation_prod1 8-hydroxyquinoline-7-carbaldehyde main->oxidation_prod1 [O] oxidation_prod2 Quinoline-5,8-dione main->oxidation_prod2 [O] photo_prod Hydroxylated derivatives main->photo_prod

Caption: Predicted major degradation pathways of this compound.

Experimental Workflow for Stability Testing

ExperimentalWorkflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis (Peak Purity, % Degradation, Mass Balance) hplc->data pathway Identify Degradation Products (LC-MS, NMR) data->pathway report Generate Stability Report pathway->report

Caption: General workflow for forced degradation studies.

References

Troubleshooting fluorescence quenching effects with 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-(prop-1-en-1-yl)quinolin-8-ol. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize their experiments and overcome challenges related to fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution not fluorescing?

A1: The fluorescence of this compound, like other 8-hydroxyquinoline (8-HQ) derivatives, is highly sensitive to its environment. A lack of fluorescence is often due to quenching effects. Common causes include:

  • Solvent Choice: Protic solvents (e.g., water, ethanol) can quench fluorescence through hydrogen bonding.[1]

  • pH of the Solution: 8-HQ derivatives are known to be fluorescent in concentrated acidic media but not in dilute acid, neutral, or basic aqueous solutions.[1]

  • Presence of Quenching Metal Ions: Contamination with heavy metal ions such as Hg²⁺, Cu²⁺, Co²⁺, Ni²⁺, and Fe³⁺ can lead to significant fluorescence quenching.[2][3]

  • Excited-State Proton Transfer (ESPT): In the absence of a metal ion to chelate, the molecule can undergo ESPT, a process that provides a non-radiative decay pathway, thus quenching fluorescence.[4][5][6]

Q2: Which solvents are recommended to enhance the fluorescence of this compound?

A2: For 8-hydroxyquinoline and its derivatives, polar aprotic solvents are often associated with higher fluorescence quantum yields.[1] Consider using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is crucial to test a range of solvents to find the optimal conditions for your specific experimental setup.

Q3: How does pH affect the fluorescence of this compound?

A3: The pH of the solution plays a critical role in the fluorescence of 8-hydroxyquinoline derivatives. The protonation state of the nitrogen atom and the deprotonation state of the hydroxyl group influence the electronic properties and, consequently, the fluorescence. For the parent compound, 8-HQ, green fluorescence from the cationic species is observed in acidic conditions, while this is quenched at lower acidity.[1] In basic media, a weak emission from the anionic form may be observed at a longer wavelength.[1] The optimal pH for your experiments with this compound should be determined empirically.

Q4: Can this compound be used as a fluorescent sensor for metal ions?

A4: Yes, 8-hydroxyquinoline and its derivatives are well-known for their application as fluorescent chemosensors for metal ions.[5] The free ligand is often weakly fluorescent, but upon chelation with certain metal ions like Zn²⁺ or Al³⁺, a significant enhancement of fluorescence can be observed.[2][4][5] This "turn-on" fluorescence is typically due to the inhibition of the ESPT process and increased molecular rigidity upon complexation.[5]

Q5: What is the mechanism of fluorescence quenching by heavy metal ions?

A5: Heavy metal ions often quench fluorescence through a process called static quenching, where a non-fluorescent complex is formed between the fluorophore and the metal ion in the ground state.[7] Another mechanism is dynamic (or collisional) quenching, where the excited fluorophore is deactivated upon collision with the quencher.[8] For some metal ions, the quenching is due to the energy of the metal's LUMO being situated between the HOMO and LUMO of the fluorophore, facilitating non-radiative decay.[9]

Troubleshooting Guide for Fluorescence Quenching

This guide will help you identify and resolve common issues related to fluorescence quenching when using this compound.

Problem 1: Weak or No Fluorescence Signal

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Solvent Switch to a polar aprotic solvent like DMF or DMSO.[1]
Suboptimal pH Perform a pH titration of your solution to find the optimal pH for fluorescence.
Contamination with Quenching Metals Use high-purity solvents and reagents. If contamination is suspected, consider using a selective chelator like TPEN to sequester heavy metal ions.[10]
Low Concentration Increase the concentration of this compound. Be aware that at very high concentrations, self-quenching can occur.[1]
Photobleaching Reduce the excitation light intensity or the exposure time.
Problem 2: Inconsistent or Unstable Fluorescence Readings

Possible Causes and Solutions:

CauseRecommended Action
Precipitation of the Compound Ensure that the compound is fully dissolved in the solvent. You may need to gently warm the solution or use a co-solvent.
Temperature Fluctuations Maintain a constant temperature during your measurements, as fluorescence can be temperature-dependent.[8]
pH Drift Use a suitable buffer system to maintain a stable pH throughout the experiment.

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurement
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. Store the stock solution protected from light.

  • Preparation of Working Solution: Dilute the stock solution in the desired experimental buffer or solvent to the final working concentration (typically in the µM range).

  • Sample Measurement:

    • Transfer the working solution to a quartz cuvette.

    • Place the cuvette in a fluorometer.

    • Set the excitation and emission wavelengths. For 8-hydroxyquinoline derivatives, excitation is often in the UV range (e.g., ~320-370 nm), and emission is in the visible range (e.g., ~450-550 nm). These wavelengths should be optimized for this compound.

    • Record the fluorescence spectrum.

Protocol 2: Screening for Metal Ion-Induced Fluorescence Enhancement
  • Prepare a solution of this compound in a suitable buffer (e.g., HEPES or TRIS at a physiological pH of 7.4).

  • Measure the baseline fluorescence of the solution.

  • Add a small aliquot of a stock solution of the metal ion of interest (e.g., ZnCl₂, AlCl₃) to the cuvette and mix gently.

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity as a function of the metal ion concentration to determine the enhancement factor and binding affinity.

Visualizing Experimental Workflows and Mechanisms

Troubleshooting Workflow for Fluorescence Quenching

TroubleshootingWorkflow start Start: Weak or No Fluorescence check_solvent Check Solvent System start->check_solvent check_ph Check pH check_solvent->check_ph Aprotic Solvent use_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->use_aprotic Protic Solvent? check_contamination Check for Quenching Contaminants check_ph->check_contamination Optimal perform_ph_titration Perform pH Titration check_ph->perform_ph_titration Suboptimal? optimize_concentration Optimize Concentration check_contamination->optimize_concentration Unlikely use_hplc_grade Use High-Purity Solvents/Reagents Consider using a chelator (e.g., TPEN) check_contamination->use_hplc_grade Suspected? concentration_series Run a Concentration Series optimize_concentration->concentration_series Not Optimized? end_success Fluorescence Signal Restored optimize_concentration->end_success Optimized use_aprotic->check_ph perform_ph_titration->check_contamination use_hplc_grade->optimize_concentration concentration_series->end_success

Caption: A logical workflow for troubleshooting fluorescence quenching issues.

Mechanism of Fluorescence Modulation by Metal Ions

FluorescenceModulation cluster_ligand Free Ligand (Weak Fluorescence) cluster_complex Metal Complex (Strong Fluorescence) L_ground Ligand (Ground State) L_excited Ligand (Excited State) L_ground->L_excited Excitation (hν) ML_ground Metal-Ligand Complex (Ground State) L_ground->ML_ground + Metal Ion (e.g., Zn²⁺) L_excited->L_ground ESPT (Quenching) ML_ground->L_ground - Metal Ion ML_excited Metal-Ligand Complex (Excited State) ML_ground->ML_excited Excitation (hν) ML_excited->ML_ground Fluorescence (hν')

Caption: Chelation-enhanced fluorescence (CHEF) mechanism for 8-HQ derivatives.

References

Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the quantum yield of 7-substituted quinolin-8-ol fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φf) and why is it critical for my probe's performance?

A1: Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by the probe. A high quantum yield is critical as it directly correlates with the brightness and sensitivity of the fluorescent probe, which is essential for high-quality imaging and detection applications.[1]

Q2: What are the primary causes of low quantum yield in 7-substituted quinolin-8-ol probes?

A2: Low quantum yield in these probes often stems from efficient non-radiative decay pathways that compete with fluorescence. Key causes include:

  • Solvent Effects: Polar solvents can quench fluorescence in some push-pull type probes.[2][3]

  • Intramolecular Rotations: Flexible parts of the molecule can dissipate energy through vibrations and rotations, preventing fluorescence.

  • Formation of Non-fluorescent States: The formation of a twisted intramolecular charge-transfer (TICT) state is a common non-radiative pathway that competes with radiative deactivation.[4][5]

  • Excited-State Intramolecular Proton Transfer (ESIPT): While sometimes harnessed for specific sensing mechanisms, ESIPT can also lead to weakly fluorescent species.[6]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, probes can aggregate, leading to self-quenching and a decrease in fluorescence.

Q3: How do substituents on the quinoline ring affect the quantum yield?

A3: The nature and position of substituents dramatically influence the photophysical properties. Electron-donating groups (like amino or diethylamino at the 7-position) and electron-withdrawing groups create a "push-pull" system that can enhance intramolecular charge transfer (ICT), a key process for fluorescence.[2] However, the specific combination and steric hindrance of these groups determine the balance between radiative (fluorescence) and non-radiative decay pathways. For instance, adding an aryl group at the 8-position can induce solvatochromism, where the probe is highly fluorescent in non-polar solvents but quenched in polar ones.[2][3]

Q4: What is the role of chelation in enhancing fluorescence?

A4: Chelation of metal ions (like Zn²⁺ or Al³⁺) by the 8-hydroxyquinoline scaffold can significantly enhance quantum yield through a mechanism called Chelation-Enhanced Fluorescence (CHEF).[1][7] Binding to a metal ion rigidifies the molecular structure, which restricts intramolecular rotations and vibrations that would otherwise dissipate the excited-state energy non-radiatively.[7][8] This "locking" of the structure favors the radiative decay pathway, resulting in increased fluorescence intensity.

Troubleshooting Guide

Problem: My probe exhibits very low or no fluorescence in solution.

Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent Test the probe's fluorescence in a range of solvents with varying polarities (e.g., n-hexane, chloroform, ethyl acetate, DMSO).Push-pull type quinoline derivatives can be highly sensitive to solvent polarity; fluorescence may be quenched in highly polar solvents.[2][3]
Probe Aggregation Dilute the probe concentration significantly. Perform a concentration-dependent fluorescence study to check for self-quenching.High concentrations can lead to aggregation-caused quenching (ACQ).
Degradation or Impurity Verify the purity of your compound using techniques like NMR and Mass Spectrometry. Purify the sample if necessary (e.g., via column chromatography).Impurities can act as quenchers, and degradation can destroy the fluorophore.
Incorrect Excitation Wavelength Record the full UV-Vis absorption spectrum to identify the correct maximum absorption wavelength (λmax). Set the excitation wavelength to this λmax for emission scans.Exciting the probe at a wavelength other than its absorption maximum will result in suboptimal fluorescence.
pH Sensitivity Measure the pH of the solution. Test the probe's fluorescence in buffered solutions at different pH values.The protonation state of the quinoline nitrogen or the 8-hydroxyl group can significantly impact fluorescence.[9]

Problem: The fluorescence intensity of my probe is inconsistent between experiments.

Possible Cause Troubleshooting Step Rationale
Photobleaching Minimize the exposure of the sample to the excitation light. Use fresh samples for each measurement. Use an anti-fade reagent if applicable for imaging.Prolonged exposure to high-intensity light can cause irreversible photodegradation of the fluorophore.
Instrument Fluctuation Calibrate the fluorometer using a known standard before each set of experiments. Ensure lamp intensity and detector sensitivity settings are identical.Variations in instrument performance can lead to inconsistent readings.
Temperature Variation Ensure all measurements are performed at a constant, controlled temperature.Fluorescence is a temperature-dependent process. Increased temperature often leads to lower quantum yields due to enhanced non-radiative decay.

Data Hub: Enhancing Quantum Yield

The following tables summarize quantitative data on strategies used to enhance the quantum yield of quinoline-based probes.

Table 1: Enhancement via Host-Guest Complexation with Cucurbit[7]uril (CB7)

This strategy involves encapsulating the probe within a macrocycle (CB7), which restricts intramolecular rotations and shields the probe from solvent effects, thereby inhibiting the non-radiative TICT pathway.[4][5]

ProbeConditionQuantum Yield (Φf)Fold Increase
DQ1 Free in solution~0.06 (Calculated)-
DQ1 In presence of CB7~0.30 (Calculated)5x[4][5]
DQ2 Free in solution0.03-
DQ2 In presence of CB70.5418x[4][5]
DQ1: 7-(Diethylamino)quinoline-2(1H)-one-3-carbaldehyde; DQ2: 7-(Diethylamino)quinoline-2(1H)-one-3-carbonitrile

Table 2: Enhancement via Coordination with Boron

Coordination with a BPh₂ group can rigidify the molecular framework, suppressing non-radiative decay and significantly boosting emission efficiency.[8]

CompoundDescriptionQuantum Yield (Φf)Fold Increase
L1 Acridine and 8-hydroxyquinoline scaffold0.24%-
P1 L1 coordinated with BPh₂3.4%16x[8]

Table 3: Effect of Solvent Polarity on Quantum Yield of TFMAQ-8Ar Probes

This demonstrates the solvatochromic behavior of certain "push-pull" quinoline probes, where quantum yield is highly dependent on the solvent environment.[2][3]

CompoundSolvent (Polarity)Quantum Yield (Φf)
TFMAQ-8Ph (3) n-Hexane (Non-polar)0.57
Chloroform (Intermediate)0.16
Ethyl Acetate (Polar)< 0.01
DMSO (Highly Polar)Not Detected
TFMAQ-8(4-MeOPh) (4) n-Hexane (Non-polar)0.49
Chloroform (Intermediate)0.16
Ethyl Acetate (Polar)< 0.01
DMSO (Highly Polar)0.01

Visualized Workflows and Mechanisms

Troubleshooting_Workflow Troubleshooting Low Quantum Yield start Low Quantum Yield Observed check_solvent Is the solvent appropriate? (Check polarity) start->check_solvent check_conc Is the concentration optimal? (Check for aggregation) check_solvent->check_conc Yes action_solvent Test in different solvents check_solvent->action_solvent No check_purity Is the probe pure? (Check NMR/MS) check_conc->check_purity Yes action_conc Dilute sample check_conc->action_conc No check_params Are measurement parameters correct? (λex, pH, Temp) check_purity->check_params Yes action_purity Purify compound check_purity->action_purity No action_params Optimize parameters (λex, buffer, temp control) check_params->action_params No end_node Consider Structural Modification (e.g., Rigidification, Complexation) check_params->end_node Yes solvent_yes Yes solvent_no No conc_yes Yes conc_no No purity_yes Yes purity_no No params_yes Yes params_no No action_solvent->check_conc action_conc->check_purity action_purity->check_params action_params->end_node

Caption: A logical workflow for troubleshooting low quantum yield in fluorescent probes.

Enhancement_Mechanism Mechanism of Quantum Yield Enhancement cluster_excited Excited State S1 S1 (Excited Singlet State) S0 S0 (Ground State) S1->S0 Fluorescence (Radiative Decay) HIGH Quantum Yield TICT TICT State (Twisted Intramolecular Charge Transfer) S1->TICT Non-Radiative Decay (e.g., Molecular Rotation) S0->S1 Photon Absorption (Excitation) TICT->S0 Heat Loss LOW Quantum Yield Enhancement Enhancement Strategy (Rigidification, Complexation) Enhancement->S1 Inhibits formation of TICT state

Caption: Competing decay pathways and the mechanism of fluorescence enhancement.

Key Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Φf)

This protocol uses the comparative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

1. Materials and Equipment:

  • Fluorometer and UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Volumetric flasks and micropipettes.

  • Test compound (your 7-substituted quinolin-8-ol probe).

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The standard should absorb and emit in a similar wavelength range as the sample.

  • High-purity solvent.

2. Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the test compound (Φx) is calculated using the following equation:

    Φx = Φstd * (Gradx / Gradstd) * (nx² / nstd²)

    Where:

    • Φstd is the quantum yield of the standard.

    • Gradx and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • nx and nstd are the refractive indices of the sample and standard solutions (if the solvents are different, otherwise this term is 1).

Protocol 2: General Synthesis of a 7-Amino-Quinoline Derivative (Illustrative)

This protocol is a generalized representation based on common synthetic routes, such as palladium-catalyzed cross-coupling reactions, for creating substituted quinoline scaffolds.[2][9]

1. Synthesis of Key Precursor (e.g., a Halogenated Quinoline):

  • A one-pot, two-step cyclocondensation and chlorination procedure can be used to generate a key chloro-quinoline precursor from commercially available starting materials.[9]

2. Suzuki-Miyaura Cross-Coupling:

  • To a dry, degassed flask, add the halogenated quinoline precursor (1 equiv.), a boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, perform an aqueous workup (e.g., extract with ethyl acetate), and dry the organic layer.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-substituted quinolin-8-ol derivative.

3. Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

Technical Support Center: Troubleshooting Low Bioactivity of 7-(prop-1-en-1-yl)quinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with synthesized 7-(prop-1-en-1-yl)quinolin-8-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that typically influence the bioactivity of quinolin-8-ol derivatives?

A1: The bioactivity of quinolin-8-ol derivatives is primarily influenced by a combination of factors including:

  • Lipophilicity: The ability of the compound to partition between lipids and water affects its membrane permeability and distribution.[1]

  • Electronic Properties: The electron-donating or electron-withdrawing nature of substituents on the quinoline ring can significantly alter the molecule's interaction with biological targets.[1]

  • Metal Chelating Ability: The 8-hydroxyquinoline scaffold is a well-known metal chelator, and its ability to bind to metal ions is often crucial for its biological activity.[2][3][4][5]

  • Steric Factors: The size and spatial arrangement of substituents can cause steric hindrance, potentially preventing the molecule from binding effectively to its target.

  • Stereochemistry: The specific 3D arrangement of atoms (stereoisomers) can dramatically impact biological activity, as target binding sites are often stereospecific.[6][7]

Q2: My synthesized this compound derivative shows lower than expected bioactivity. What are the most likely reasons?

A2: Several factors could contribute to the observed low bioactivity. Consider the following possibilities:

  • Suboptimal Lipophilicity: The prop-1-en-1-yl group at the 7-position might confer a degree of lipophilicity that is not ideal for the specific biological target. Both excessively high and low lipophilicity can negatively impact bioactivity.

  • Incorrect Stereoisomer: The synthesis may have resulted in a mixture of E/Z isomers of the prop-1-en-1-yl group. One isomer may be significantly more active than the other.[7]

  • Impaired Metal Chelation: While the 8-hydroxyquinoline core is a chelator, the conformation of the 7-substituent could sterically hinder the formation of a stable metal complex, which may be essential for its mechanism of action.

  • Compound Purity and Integrity: The final compound may contain impurities from the synthesis that interfere with the assay, or the compound itself may be unstable under the experimental conditions.

  • Assay-Specific Issues: The chosen biological assay may not be suitable for this class of compounds, or there may be experimental errors affecting the results.

Q3: How does the position of the prop-1-en-1-yl group at C7 affect bioactivity compared to other positions?

A3: The position of substituents on the quinolin-8-ol ring is critical for activity. Substitution at C7 can influence the electronic environment and steric accessibility of the chelating nitrogen and hydroxyl groups at positions 1 and 8, respectively. This can directly impact the compound's ability to chelate essential metal ions, a key mechanism for the bioactivity of many 8-hydroxyquinoline derivatives.[2][4] Furthermore, the nature of the substituent at C7 has been shown to affect the overall lipophilicity and electronic properties of the molecule, which are crucial determinants of its pharmacological profile.[1]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot low bioactivity in your synthesized this compound derivatives.

Guide 1: Verifying Compound Identity, Purity, and Stability

Problem: The observed bioactivity is low or inconsistent.

Possible Cause: The issue may lie with the compound itself, not its intrinsic activity.

Troubleshooting Steps:

  • Confirm Chemical Structure:

    • Re-examine all characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).

    • Pay close attention to the signals corresponding to the prop-1-en-1-yl group to confirm its presence and stereochemistry (E/Z isomerism).

  • Assess Purity:

    • Analyze the compound using High-Performance Liquid Chromatography (HPLC) to determine its purity.

    • If impurities are detected, purify the compound using appropriate techniques (e.g., column chromatography, recrystallization) and repeat the bioassay.

  • Evaluate Compound Stability:

    • Assess the stability of the compound in the solvent used for the bioassay over the duration of the experiment. This can be done by incubating the compound under assay conditions and analyzing it by HPLC at different time points.

    • Some quinolin-8-ol derivatives can be sensitive to light or oxidation. Store the compound appropriately (e.g., protected from light, under an inert atmosphere).

Guide 2: Investigating Physicochemical Properties

Problem: The compound is pure and stable, but bioactivity remains low.

Possible Cause: The physicochemical properties of the molecule may be suboptimal for the intended biological target.

Troubleshooting Steps:

  • Determine Lipophilicity (LogP/LogD):

    • Experimentally determine the lipophilicity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9][10][11]

    • Compare the obtained value to known active compounds in the same class. If the lipophilicity is significantly different, consider synthesizing analogs with modified side chains to tune this property.

  • Evaluate Metal Chelating Ability:

    • Perform a metal chelation assay (e.g., using UV-Vis spectroscopy) to confirm that the 7-(prop-1-en-1-yl) substituent does not sterically hinder the chelation of relevant metal ions (e.g., Zn²⁺, Cu²⁺).[2][4]

    • If chelation is impaired, consider designing analogs with different linkers or substituent positions.

  • Assess Stereochemistry:

    • If your synthesis yields a mixture of E/Z isomers, attempt to separate them (e.g., by preparative HPLC).

    • Test the bioactivity of each pure isomer to determine if one is more active than the other.[7]

Guide 3: Optimizing the Biological Assay

Problem: The compound's physicochemical properties appear favorable, but the bioactivity is still poor.

Possible Cause: The experimental conditions of the bioassay may not be optimal.

Troubleshooting Steps:

  • Review Assay Protocol:

    • Ensure that the chosen assay is appropriate for the expected mechanism of action of your compound.

    • Verify all reagent concentrations, incubation times, and measurement parameters.

  • Check for Compound Interference:

    • Some compounds can interfere with assay readouts (e.g., autofluorescence, colorimetric interference). Run appropriate controls, such as testing the compound in a cell-free assay system.

  • Evaluate Cell Permeability:

    • If using a cell-based assay, low activity could be due to poor cell permeability. Consider performing a cell uptake study to determine if the compound is reaching its intracellular target.

Data Presentation

Table 1: Hypothetical Bioactivity Data for this compound Derivatives

Compound IDStereoisomer (prop-1-en-1-yl)Lipophilicity (LogP)IC₅₀ (µM) vs. Cancer Cell Line AIC₅₀ (µM) vs. Cancer Cell Line B
SYN-001 E/Z Mixture2.8> 100> 100
SYN-001-E E2.915.225.8
SYN-001-Z Z2.785.692.1
SYN-002 E (with fluoro substitution)3.18.512.3
Control-Cpd -2.55.17.4

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[12][13]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC

This protocol provides a rapid method to estimate the lipophilicity of a compound.[8][9][10][11]

Materials:

  • Reversed-phase HPLC system with a C18 column

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).

  • A set of standard compounds with known LogP values.

  • Synthesized compound.

Procedure:

  • Prepare a series of mobile phases with varying organic solvent concentrations (e.g., 50%, 60%, 70%, 80% methanol in buffer).

  • Inject the standard compounds and the synthesized compound into the HPLC system for each mobile phase composition and record the retention time (t_R).

  • Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

  • Calculate log k for each compound.

  • For each compound, plot log k versus the percentage of the organic solvent and extrapolate to 100% aqueous phase to obtain the log k_w value.

  • Create a calibration curve by plotting the known LogP values of the standard compounds against their determined log k_w values.

  • Use the calibration curve to determine the LogP of the synthesized compound from its log k_w value.

Visualizations

Troubleshooting_Workflow Start Low Bioactivity Observed Purity Check Compound Purity & Identity (NMR, MS, HPLC) Start->Purity PhysChem Investigate Physicochemical Properties Purity->PhysChem Compound is Pure Redesign Redesign & Synthesize Analogs Purity->Redesign Impure or Incorrect Structure Assay Optimize Biological Assay PhysChem->Assay Properties are Favorable PhysChem->Redesign Suboptimal Properties (Lipophilicity, Chelation, Stereochemistry) Assay->Redesign Assay is Valid Success Bioactivity Improved Assay->Success Assay Optimized

Caption: A logical workflow for troubleshooting low bioactivity of synthesized compounds.

Signaling_Pathway_Hypothesis Compound This compound Derivative Complex Compound-Metal Complex Compound->Complex Metal_Ion Intracellular Metal Ions (e.g., Cu²⁺, Zn²⁺) Metal_Ion->Complex Target_Protein Target Protein (e.g., Enzyme, Transcription Factor) Complex->Target_Protein Inhibition Inhibition of Protein Function Target_Protein->Inhibition Downstream Modulation of Downstream Signaling Inhibition->Downstream Biological_Effect Biological Effect (e.g., Apoptosis, Growth Arrest) Downstream->Biological_Effect

Caption: A hypothetical signaling pathway for a bioactive quinolin-8-ol derivative.

Experimental_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Bioassay In Vitro Bioassay (e.g., MTT Assay) Characterization->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general experimental workflow for the development of bioactive compounds.

References

Technical Support Center: Purification of 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 7-(prop-1-en-1-yl)quinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography.[1][2][3] The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

Q2: What are the potential impurities I should be aware of during the purification of this compound?

A2: Potential impurities can arise from the starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Starting materials: Unreacted 8-hydroxyquinoline or the propylene source.

  • Isomers: The presence of the (Z)-isomer of the prop-1-en-1-yl group, in addition to the typically more stable (E)-isomer.

  • Byproducts from synthesis: These can include products of over-alkylation, polymerization of the alkenyl side chain, or other derivatives formed during the specific synthetic route used.[2]

  • Oxidation products: The double bond in the prop-1-en-1-yl group can be susceptible to oxidation, leading to the formation of aldehydes, ketones, or other related compounds.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a variety of analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for the compound at elevated temperatures.

  • Solution:

    • Increase the volume of the solvent gradually.

    • If the compound still does not dissolve, a different, more suitable solvent or a solvent mixture is required. Good starting points for quinolinol derivatives are ethanol, methanol, acetone, or ethyl acetate.[2][4][5] A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can also be effective.[4][5]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of certain impurities can also inhibit crystallization.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • If the problem persists, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound.

Problem 3: The purity of the compound does not improve significantly after recrystallization.

  • Possible Cause: The impurities have similar solubility properties to the desired compound in the chosen solvent.

  • Solution:

    • Try a different recrystallization solvent or solvent system.

    • Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before a final recrystallization.

Column Chromatography

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimized for the separation.

  • Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[1]

    • A common eluent system for compounds of this type is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone).[1][6]

    • Employing a gradient elution, where the polarity of the eluent is gradually increased during the chromatography run, can improve separation.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to displace the compound from the stationary phase (e.g., silica gel).

  • Solution:

    • Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • If the compound is still retained, a small amount of a more polar solvent like methanol can be added to the eluent.

Problem 3: Tailing of spots on TLC and broad peaks during column chromatography.

  • Possible Cause: The compound may be too polar for the silica gel, leading to strong interactions. The phenolic hydroxyl group can sometimes cause tailing.

  • Solution:

    • Add a small amount of a modifying agent to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities. For a phenolic compound, a small amount of acetic acid can sometimes improve peak shape.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization (Ethanol/Water)85%98.5%75%Simple, scalable, good for removing less soluble impurities.May not remove impurities with similar solubility.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient)85%>99.5%60%High resolution, effective for separating closely related impurities and isomers.More time-consuming, requires more solvent, can be less scalable.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[7] A solvent pair like ethanol and water may also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal system should give a good separation of the desired product from impurities, with an Rf value for the product of around 0.3.[6]

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the "wet slurry" method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent. If a gradient is used, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Purity_Analysis_1 Purity Assessment (TLC, HPLC) Crude_Product->Purity_Analysis_1 Recrystallization Recrystallization Purity_Analysis_1->Recrystallization >85% pure Column_Chromatography Column Chromatography Purity_Analysis_1->Column_Chromatography <85% pure or complex mixture Purity_Analysis_2 Purity Check (TLC, HPLC) Recrystallization->Purity_Analysis_2 Column_Chromatography->Purity_Analysis_2 Pure_Product Pure Product (>99%) Purity_Analysis_2->Pure_Product Purity OK Further_Purification Further Purification Needed Purity_Analysis_2->Further_Purification Purity Not OK

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Problem: Poor Separation Check_Rf Is Rf of product between 0.2-0.4 on TLC? Start->Check_Rf Adjust_Polarity Adjust eluent polarity Check_Rf->Adjust_Polarity No Check_Column_Packing Is the column packed correctly? Check_Rf->Check_Column_Packing Yes Gradient_Elution Consider gradient elution Adjust_Polarity->Gradient_Elution Gradient_Elution->Check_Rf Repack_Column Repack the column Check_Column_Packing->Repack_Column No Success Separation Improved Check_Column_Packing->Success Yes Repack_Column->Success

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Validation & Comparative

A Comparative Analysis of 7-(prop-1-en-1-yl)quinolin-8-ol and Other 8-Hydroxyquinoline Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationship of 8-Hydroxyquinoline Derivatives

The antimicrobial activity of 8-hydroxyquinoline derivatives is intrinsically linked to their chemical structure. The core 8-hydroxyquinoline scaffold acts as a chelating agent for essential metal ions, such as iron, copper, and zinc, which are vital for the survival and enzymatic functions of microbial cells. By sequestering these ions, these compounds disrupt critical cellular processes, leading to microbial cell death.

Substitutions on the quinoline ring, particularly at the C5 and C7 positions, have been shown to significantly modulate the antimicrobial potency and spectrum of these derivatives. The introduction of various functional groups can influence the compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting its ability to penetrate microbial cell membranes and interact with its target.

Comparative Antimicrobial Activity

While direct experimental data for 7-(prop-1-en-1-yl)quinolin-8-ol is pending in published research, the antimicrobial profiles of other 7-substituted 8-hydroxyquinoline derivatives offer valuable comparative insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 8-hydroxyquinoline derivatives against a range of pathogenic bacteria and fungi. A lower MIC value indicates a higher antimicrobial potency.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Staphylococcus aureus0.1 - 1.1[1]
Mycobacterium tuberculosis0.1[1]
Candida albicans4[2]
Nitroxoline (5-nitro-8-hydroxyquinoline) Escherichia coli10[3]
Staphylococcus aureus10[3]
7-amino-8-hydroxyquinoline derivatives Staphylococcus aureus4 - 16[4]
Escherichia coli4 - 16[4]
7-(aryl)-8-hydroxyquinoline derivatives Cryptococcus neoformans15.6[5][6]
Candida spp.62.5[5][6]
Staphylococcus aureus2 - 20[5][6]
Mycobacterium tuberculosis10 - 20[5][6]
Unsubstituted 8-Hydroxyquinoline Gram-positive bacteria3.44 - 13.78 µM[7][8]
Fungi and Yeast3.44 - 13.78 µM[7][8]

Experimental Protocols

The determination of the antimicrobial activity of 8-hydroxyquinoline derivatives is predominantly carried out using standardized in vitro susceptibility testing methods. The following is a detailed protocol for the commonly employed broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates to obtain fresh, isolated colonies.

    • A suspension of the microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

    • The standardized inoculum is further diluted in the appropriate broth medium to achieve the final desired test concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Test Compounds:

    • The 8-hydroxyquinoline derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • A series of twofold serial dilutions of the stock solution are prepared in the test broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension.

    • Control wells are included: a growth control (broth and inoculum, no compound), a sterility control (broth only), and a solvent control (broth, inoculum, and the highest concentration of the solvent used).

    • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of 8-hydroxyquinoline derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_antimicrobial_testing Antimicrobial Evaluation cluster_data_analysis Data Analysis start Starting Materials (e.g., 8-hydroxyquinoline) reaction Chemical Reaction (e.g., Substitution at C7) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification stock_prep Stock Solution Preparation purification->stock_prep Test Compound serial_dilution Serial Dilution in Microtiter Plate stock_prep->serial_dilution inoculation Inoculation serial_dilution->inoculation inoculum_prep Microbial Inoculum Preparation inoculum_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis

Workflow for Synthesis and Antimicrobial Testing of 8-Hydroxyquinoline Derivatives.

Conclusion

8-hydroxyquinoline derivatives represent a promising class of antimicrobial agents with a well-established mechanism of action. While specific data on this compound is yet to be reported, the analysis of structurally related 7-substituted analogs provides a strong rationale for its potential antimicrobial efficacy. The introduction of the prop-1-en-1-yl group at the C7 position is likely to influence the compound's lipophilicity and interaction with microbial targets. Further experimental evaluation of this specific derivative is warranted to fully elucidate its antimicrobial profile and potential as a future therapeutic agent. The standardized methodologies outlined in this guide provide a robust framework for such investigations.

References

A Comparative Analysis of the Fluorescent Properties of 7-Substituted 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorescent properties of 7-substituted 8-hydroxyquinoline derivatives. 8-Hydroxyquinoline and its analogs are a significant class of compounds in medicinal chemistry and materials science, primarily owing to their chelating and fluorescent capabilities. Substitution at the 7-position of the quinoline ring can modulate these properties, offering a pathway to fine-tune the molecule for specific applications, such as fluorescent probes and organic light-emitting diodes (OLEDs). This document summarizes key experimental data and provides detailed protocols for the synthesis and characterization of these compounds.

Influence of 7-Position Substitution on Fluorescence

The electronic nature of the substituent at the 7-position of the 8-hydroxyquinoline core plays a crucial role in determining the fluorescent characteristics of the molecule. Generally, the introduction of substituents can alter the electron density of the aromatic system, thereby influencing the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

For instance, it has been observed that the introduction of a fluorine atom at the 7-position of 8-hydroxyquinoline has a negligible impact on the luminescent properties of its aluminum complex, suggesting that for some applications, this position can be modified for other purposes without significantly altering the core fluorescence.[1]

Below is a summary of the photophysical data for various 7-substituted 8-hydroxyquinoline derivatives based on available literature.

Comparative Photophysical Data

Substituent at 7-positionExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference
-H (Unsubstituted) 315-365410-52095-155Low in most solventsVarious[2]
-F Not specifiedNot specifiedNot specifiedNo significant effect on Alq3 complexNot specified[1]
-Cl Not specifiedNot specifiedNot specifiedNot specifiedNot specified
-Br Not specifiedNot specifiedNot specifiedNot specifiedNot specified
-I Not specifiedNot specifiedNot specifiedNot specifiedNot specified
-NH2 ~380~444~64Not specifiedAqueous Buffer[3]

Note: Comprehensive, directly comparable data for a full series of 7-substituted 8-hydroxyquinolines is limited in the currently available literature. The data presented is compiled from various sources and may have been collected under different experimental conditions. Further systematic studies are required for a direct, side-by-side comparison.

Experimental Protocols

General Synthesis of 7-Substituted 8-Hydroxyquinolines

The synthesis of 7-substituted 8-hydroxyquinolines can be achieved through various established synthetic routes. A common strategy involves the electrophilic substitution of 8-hydroxyquinoline. For halogenated derivatives, reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can be employed. The synthesis of 7-amino derivatives can be more complex, potentially involving nitration followed by reduction, or through modern cross-coupling methodologies.[4]

Example Protocol for the Synthesis of 7-Halo-8-Hydroxyquinolines:

  • Starting Material: 8-Hydroxyquinoline.

  • Halogenating Agent: N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS).

  • Solvent: A suitable organic solvent such as dichloromethane (DCM) or chloroform.

  • Procedure:

    • Dissolve 8-hydroxyquinoline in the chosen solvent.

    • Add the N-halosuccinimide portion-wise to the solution at room temperature with stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 7-halo-8-hydroxyquinoline.

Measurement of Fluorescent Properties

The characterization of the fluorescent properties of the synthesized compounds is crucial for their comparative analysis.

Instrumentation:

  • UV-Vis Spectrophotometer: To measure the absorption spectra and determine the excitation wavelengths.

  • Fluorometer/Spectrofluorometer: To measure the fluorescence emission spectra and quantum yields.[5]

Procedure for Quantum Yield Determination (Relative Method):

The relative quantum yield (ΦF) is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar wavelength range as the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or rhodamine 6G in ethanol (ΦF = 0.95).

  • Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measurement:

    • Record the absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculation: The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

    ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • ΦF_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualization of Key Concepts

The following diagrams illustrate the general structure of 7-substituted 8-hydroxyquinolines and a typical workflow for their synthesis and characterization.

G General Structure of 7-Substituted 8-Hydroxyquinolines cluster_0 8-Hydroxyquinoline Core cluster_1 Substituent at C7 8-HQ X R 8-HQ->X Substitution at C7

Caption: General chemical structure of a 7-substituted 8-hydroxyquinoline.

G Experimental Workflow start Starting Material (8-Hydroxyquinoline) synthesis Synthesis of 7-Substituted Derivative start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization photophysical Photophysical Measurement (UV-Vis, Fluorescence) characterization->photophysical data_analysis Data Analysis (Quantum Yield, Stokes Shift) photophysical->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: A typical experimental workflow for the comparative study.

References

Validating the Efficacy of 8-Hydroxyquinoline Derivatives in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on 7-(prop-1-en-1-yl)quinolin-8-ol: Extensive literature searches did not yield specific preclinical efficacy, toxicological, or mechanistic data for the compound this compound. Therefore, this guide provides a comparative overview of the broader class of 8-hydroxyquinoline derivatives, for which a body of preclinical research exists. The findings presented here may offer insights into the potential applications and evaluation of related compounds like this compound.

The 8-hydroxyquinoline scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including antitumor and antifungal properties.[1][2] This guide compares the preclinical performance of representative 8-hydroxyquinoline derivatives against standard-of-care agents in oncology and mycology, supported by experimental data and detailed methodologies.

Comparative Efficacy in Oncology

8-Hydroxyquinoline derivatives have shown promise as anticancer agents, with activities attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3] The following tables summarize the in vitro and in vivo efficacy of select derivatives compared to standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of 8-Hydroxyquinoline Derivatives in Human Cancer Cell Lines

CompoundCell LineAssayIC50/GI50 (µM)ComparatorComparator IC50/GI50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3BMTS~33.8 (6.25 µg/mL)CisplatinNot Reported[1]
8-hydroxy-2-quinolinecarbaldehydeMDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1MTS~68-136 (12.5-25 µg/mL)CisplatinNot Reported[1]
Quinazolinone Alkaloid 5cNCI-H460SRB~30-80DoxorubicinNot Reported[4]
Quinazolinone Alkaloid 5cHCT-15SRB~30-80DoxorubicinNot Reported[4]

Table 2: In Vivo Antitumor Activity of an 8-Hydroxyquinoline Derivative

CompoundPreclinical ModelDosageRouteOutcomeComparatorComparator OutcomeReference
8-hydroxy-2-quinolinecarbaldehydeHep3B hepatocellular carcinoma xenograft in athymic nude mice10 mg/kg/day for 9 daysIntraperitonealComplete abolishment of xenograft tumor growthControl (vehicle)Uninhibited tumor growth[1]

Comparative Efficacy in Mycology

The antifungal activity of 8-hydroxyquinoline derivatives is well-documented, with some compounds demonstrating potent activity against a range of fungal pathogens.[5][6]

Table 3: In Vitro Antifungal Activity of 8-Hydroxyquinoline Derivatives

| Compound | Fungal Species | Assay | MIC (µg/mL) | Comparator | Comparator MIC (µg/mL) | Reference | |---|---|---|---|---|---|---|---| | PH265 | Cryptococcus neoformans | Broth Microdilution | 1-32 | Fluconazole | Not Reported |[6] | | PH276 | Cryptococcus neoformans | Broth Microdilution | 1-32 | Fluconazole | Not Reported |[6] | | PH265 | Candida auris | Broth Microdilution | 1-32 | Fluconazole | Not Reported |[6] | | PH276 | Candida auris | Broth Microdilution | 1-32 | Fluconazole | Not Reported |[6] | | 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger | Not Specified | Potent Activity | Not Specified | Not Specified |[5] | | 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger | Not Specified | Potent Activity | Not Specified | Not Specified |[5] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound and a comparator drug are serially diluted and added to the wells. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTS Reagent Addition: The MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well.

  • Incubation and Measurement: After a further incubation period, the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 or GI50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[1]

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., Hep3B) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[1]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., intraperitoneal injection) and dosage regimen. The control group receives a vehicle.[1]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specified treatment duration.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[1]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: A standardized suspension of the fungal pathogen is prepared.[6]

  • Compound Dilution: The test compound and a standard antifungal drug are serially diluted in a 96-well microplate.

  • Inoculation: The fungal suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[6]

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Ions Metal Ions (e.g., Zn²⁺, Cu²⁺) Ions->Akt Modulation HQ_Derivative 8-Hydroxyquinoline Derivative HQ_Derivative->NFkB Inhibition HQ_Derivative->Ions Chelation

Caption: Potential signaling pathways modulated by 8-hydroxyquinoline derivatives.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (e.g., Cytotoxicity, Antifungal Activity) Start->In_Vitro Lead_Identification Lead Compound Identification In_Vitro->Lead_Identification Lead_Identification->In_Vitro Inactive/Refine Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Lead_Identification->Mechanism Active In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism->In_Vivo In_Vivo->Lead_Identification Inefficacious Toxicology Preclinical Toxicology & ADME Studies In_Vivo->Toxicology Efficacious Toxicology->Lead_Identification Unacceptable Toxicity End Candidate for Clinical Trials Toxicology->End Acceptable Safety Profile

Caption: A typical experimental workflow for preclinical drug discovery.

References

Structure-Activity Relationship (SAR) of 7-Substituted 8-Hydroxyquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including potent antimicrobial, anticancer, and neuroprotective properties.[1][2][3][4] The functionalization of the 8-HQ core, particularly at the C7 position, has been a key strategy for modulating its therapeutic potential and fine-tuning its pharmacological profile. While extensive research exists for various C7-substituents, this guide provides a comparative overview of the structure-activity relationships of 7-substituted 8-hydroxyquinolines, with a particular emphasis on antifungal activity. It is important to note that while the focus is on C7 modifications, comprehensive SAR studies specifically detailing a series of 7-alkenyl derivatives are limited in the publicly available literature. This guide synthesizes available data on various 7-substituted analogs to provide valuable insights for the rational design of novel 8-HQ-based therapeutics.

Comparative Antifungal Activity of 7-Substituted 8-Hydroxyquinoline Derivatives

The antifungal activity of 8-hydroxyquinoline derivatives is significantly influenced by the nature of the substituent at the 7-position. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 7-substituted 8-HQ analogs against various fungal pathogens.

Compound ID7-SubstituentFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Clioquinol 7-iodo-5-chloroCandida albicans0.031-2Amphotericin B0.25-1
Trichophyton mentagrophytes0.031-2
8-hydroxy-7-iodo-5-quinolinesulfonic acid 7-iodo-5-sulfonic acidCandida albicans2-1024Amphotericin B0.25-1
Trichophyton mentagrophytes2-1024
Compound 5h 7-(pyrimidin-2-ylamino)Candida spp.4--
NSC693872 7-diethylaminomethyl----
NSC693871 7-pyrrolidin-1-yl-methyl----
NSC57969 7-piperidin-1-yl-methyl----

Data synthesized from multiple sources.[5][6] Note: Direct comparison is challenging due to variations in experimental conditions across different studies. "-" indicates data not available in the cited sources.

From the available data, it is evident that the substituent at the C7 position plays a crucial role in the antifungal potency of 8-hydroxyquinoline derivatives. For instance, the presence of a halogen, such as in Clioquinol, confers broad-spectrum antifungal activity. Furthermore, the introduction of a hydrophilic heterocyclic substituent at the 7-position, as seen in compound 5h, has been shown to be important for antifungal activity.[6] Studies on Mannich bases with tertiary amines at the C7 position also highlight the significance of this position in modulating biological activity, particularly in the context of anticancer applications.[5]

Experimental Protocols

A standardized method for assessing the in vitro antifungal activity of novel compounds is crucial for comparative analysis. The following is a detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), based on established guidelines.

Broth Microdilution Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • A suspension of fungal cells is prepared in sterile saline (0.85% NaCl) and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

    • The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • The test compounds (7-substituted-8-hydroxyquinoline derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial twofold dilutions of the compounds are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 1024 µg/mL).

  • Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.

    • Growth inhibition can be assessed visually or by using a spectrophotometric reader.

  • Controls:

    • Positive Control: A well-known antifungal agent (e.g., Amphotericin B, Fluconazole) is tested concurrently to ensure the validity of the assay.

    • Negative Control: A drug-free well containing only the fungal inoculum and medium to confirm fungal viability.

    • Sterility Control: A well containing only the medium to check for contamination.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the logical relationships and processes involved in the study of 7-alkenyl-8-hydroxyquinolines, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR start 8-Hydroxyquinoline Scaffold synthesis Introduction of Alkenyl Group at C7 start->synthesis analogs Library of 7-Alkenyl-8-Hydroxyquinoline Analogs synthesis->analogs screening Antifungal Susceptibility Testing (MIC Determination) analogs->screening data Quantitative Data Collection (MIC values) screening->data cytotoxicity Cytotoxicity Assays (e.g., against mammalian cells) cytotoxicity->data mechanism Mechanism of Action Studies (e.g., ergosterol binding, cell leakage) mechanism->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Experimental workflow for SAR studies of 7-alkenyl-8-hydroxyquinolines.

Mechanism_of_Action cluster_effects Cellular Disruption HQ 8-Hydroxyquinoline Derivative Chelation Chelation HQ->Chelation Membrane Membrane Disruption HQ->Membrane intercalates Metal Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal->Chelation ROS Reactive Oxygen Species (ROS) Generation Chelation->ROS catalyzes Enzyme Inhibition of Metalloenzymes Chelation->Enzyme inhibits FungalCell Fungal Cell ROS->FungalCell induces oxidative stress Enzyme->FungalCell disrupts metabolism Membrane->FungalCell causes leakage

Caption: Postulated antifungal mechanism of 8-hydroxyquinoline derivatives.

References

Benchmarking the Metal Chelation Selectivity of 7-(prop-1-en-1-yl)quinolin-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal chelation selectivity of 7-(prop-1-en-1-yl)quinolin-8-ol, a derivative of 8-hydroxyquinoline (8-HQ). Due to the limited availability of specific experimental data for this particular compound, this guide leverages data from structurally similar 7-substituted and 5-substituted 8-hydroxyquinoline derivatives to provide a robust comparative framework. The information presented herein is intended to guide researchers in evaluating the potential of this compound as a selective metal chelator in various therapeutic and research applications.

Comparative Analysis of Metal Chelation

The efficacy of a chelating agent is quantified by its formation constants (log K), which describe the equilibrium between the free ligand and the metal-ligand complex. A higher log K value indicates a stronger affinity of the chelator for the metal ion. The selectivity of a chelator is determined by comparing its formation constants for different metal ions.

The following tables summarize the formation constants for 8-hydroxyquinoline and some of its 7-substituted and 5-substituted derivatives with key biologically relevant metal ions. This data provides a baseline for predicting the chelation behavior of this compound.

Table 1: Formation Constants (log K) of 8-Hydroxyquinoline and Selected Derivatives with Divalent Metal Ions

Compoundlog K₁ (Cu²⁺)log K₂ (Cu²⁺)log K₁ (Zn²⁺)log K₂ (Zn²⁺)log K₁ (Fe²⁺)log K₂ (Fe²⁺)
8-Hydroxyquinoline12.2511.258.688.027.86.8
7-bromo-8-hydroxyquinoline-5-sulfonic acid------
5-nitro-8-hydroxyquinoline10.89.57.26.5--
5-sulfonic acid-8-hydroxyquinoline11.610.58.07.27.06.0

Note: Data is compiled from various sources and experimental conditions may vary. The absence of a value is denoted by "-".

Table 2: Formation Constants (log K) of 8-Hydroxyquinoline and Selected Derivatives with Trivalent Metal Ions

Compoundlog K₁ (Fe³⁺)log K₂ (Fe³⁺)log K₃ (Fe³⁺)log K₁ (Al³⁺)
8-Hydroxyquinoline13.712.311.09.8
7-bromo-8-hydroxyquinoline-5-sulfonic acid----
5-nitro-8-hydroxyquinoline12.511.29.8-
5-sulfonic acid-8-hydroxyquinoline13.011.810.59.2

Note: Data is compiled from various sources and experimental conditions may vary. The absence of a value is denoted by "-".

Interpretation of Data:

The data in the tables indicate that 8-hydroxyquinoline and its derivatives generally exhibit a high affinity for Cu²⁺ and Fe³⁺ ions. The introduction of electron-withdrawing groups, such as a nitro group at the 5-position, tends to decrease the stability of the metal complexes. Conversely, electron-donating groups are expected to enhance metal binding. The prop-1-en-1-yl group is weakly electron-donating, suggesting that this compound may exhibit slightly stronger chelation for these metal ions compared to the parent 8-hydroxyquinoline.

Experimental Protocols for Determining Metal Chelation Selectivity

The following are detailed methodologies for two common techniques used to determine the stability constants of metal-ligand complexes.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the formation constants of metal complexes. It involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Materials and Reagents:

  • This compound

  • Metal salt solutions (e.g., CuSO₄, ZnCl₂, FeCl₃, Al(NO₃)₃) of known concentration

  • Standardized NaOH or KOH solution (carbonate-free)

  • Background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength

  • High-purity water

  • Calibrated pH meter and electrode

Procedure:

  • Solution Preparation: Prepare a solution of the ligand of known concentration in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility). Add a known amount of a strong acid to protonate the ligand.

  • Titration Setup: Place the ligand solution in a thermostatted vessel and bubble with an inert gas (e.g., nitrogen or argon) to exclude CO₂.

  • Ligand Protonation Constants: Titrate the ligand solution with the standardized base in the absence of any metal ion. Record the pH at regular intervals of titrant addition. This data is used to calculate the protonation constants (pKa values) of the ligand.

  • Metal-Ligand Formation Constants: Prepare a similar solution containing the ligand and a known concentration of the metal ion of interest.

  • Titration: Titrate this solution with the same standardized base, recording the pH at regular intervals.

  • Data Analysis: The titration data is processed using specialized software (e.g., HYPERQUAD, BEST7) to calculate the stepwise formation constants (log K₁, log K₂, etc.) of the metal-ligand complexes.

Spectrophotometric Analysis

Spectrophotometric methods are useful for studying metal-ligand equilibria, especially when the formation of the complex results in a change in the UV-Vis absorption spectrum.

Materials and Reagents:

  • This compound

  • Metal salt solutions of known concentration

  • Buffer solutions to maintain constant pH

  • UV-Vis spectrophotometer

Procedure:

  • Determination of λmax: Record the absorption spectra of the free ligand and the fully formed metal-ligand complex (in the presence of a large excess of the metal ion) to determine the wavelength of maximum absorbance difference (λmax).

  • Job's Method of Continuous Variation:

    • Prepare a series of solutions where the mole fraction of the ligand and metal are varied while keeping the total molar concentration constant.

    • Measure the absorbance of each solution at λmax.

    • Plot absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution at λmax.

    • Plot absorbance versus the molar ratio of ligand to metal. The breaks in the curve indicate the stoichiometry of the complexes formed.

  • Calculation of Stability Constants: The data from these experiments can be used to calculate the formation constants using various computational methods that fit the absorbance data to a model of the equilibria.

Visualizing Experimental and Biological Contexts

Experimental Workflow

The general workflow for determining metal chelation selectivity can be visualized to provide a clear overview of the experimental process.

G Experimental Workflow for Determining Metal Chelation Selectivity cluster_ligand Ligand Preparation cluster_exp Chelation Experiments cluster_data Data Analysis cluster_comp Comparative Analysis Ligand Synthesize/Purify This compound Char_Ligand Characterize Ligand (NMR, MS, etc.) Ligand->Char_Ligand Potentiometry Potentiometric Titration Char_Ligand->Potentiometry Spectrophotometry Spectrophotometric Analysis Char_Ligand->Spectrophotometry Calc_pKa Calculate Ligand Protonation Constants Potentiometry->Calc_pKa Calc_logK Calculate Metal-Ligand Formation Constants (log K) Potentiometry->Calc_logK Spectrophotometry->Calc_logK Calc_pKa->Calc_logK Compare Compare log K values for different metal ions Calc_logK->Compare Selectivity Determine Chelation Selectivity Compare->Selectivity

Caption: Workflow for determining metal chelation selectivity.

Putative Signaling Pathway Modulation

8-Hydroxyquinoline derivatives are known to interfere with metal-dependent biological pathways. In neurodegenerative diseases such as Alzheimer's, dyshomeostasis of metal ions like copper and zinc is implicated in amyloid-beta (Aβ) aggregation and oxidative stress. Chelators like this compound could potentially modulate these pathways.

G Putative Mechanism of Neuroprotection by this compound Cu_Zn Excess Cu²⁺ / Zn²⁺ Abeta_agg Aβ Aggregation (Oligomers/Plaques) Cu_Zn->Abeta_agg promotes ROS Reactive Oxygen Species (ROS) Cu_Zn->ROS catalyzes Metal_Complex Metal-Chelator Complex Cu_Zn->Metal_Complex sequestered by Abeta Amyloid-β (Aβ) Monomers Abeta->Abeta_agg Abeta_agg->ROS Ox_Stress Oxidative Stress ROS->Ox_Stress Neuron_Dmg Neuronal Damage Ox_Stress->Neuron_Dmg Chelator This compound Chelator->Abeta_agg inhibits Chelator->ROS reduces Chelator->Metal_Complex

Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic effects of 8-hydroxyquinoline (8-HQ) derivatives, as a representative class for 7-(prop-1-en-1-yl)quinolin-8-ol, against established anticancer drugs such as Doxorubicin and Cisplatin. The data presented is collated from various in-vitro studies on different cancer cell lines. Due to the limited availability of public data on the specific compound this compound, this guide focuses on the broader class of 8-hydroxyquinolines to provide a relevant comparative framework for researchers, scientists, and drug development professionals.

Introduction to 8-Hydroxyquinoline Derivatives

Quinoline derivatives have emerged as a significant scaffold in the development of anticancer drugs, demonstrating a variety of mechanisms including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[1] The 8-hydroxyquinoline (8-HQ) moiety, in particular, has been a focal point of research due to its metal-chelating properties and its ability to exhibit a range of biological activities, including antimicrobial, antifungal, and notable anticancer effects.[2][3] Studies have shown that 8-HQ derivatives can induce caspase-dependent apoptosis and cause cell cycle arrest in cancer cells.[4] Their cytotoxic potential has been evaluated against a spectrum of cancer cell lines, often showing promising results when compared to conventional chemotherapeutic agents.[5][6]

Data Summary of Cytotoxic Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 8-hydroxyquinoline and its derivatives against various cancer cell lines, juxtaposed with the IC50 values of the well-established anticancer drugs, Doxorubicin and Cisplatin. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline (8-HQ) HCT 1169.33 ± 0.22[7]
Doxorubicin HCT 1165.6 ± 0.1[7]
8-HQ Derivative (17) HCT 116116.4 ± 5.9[7]
8-HQ Derivative (17) MCF-778.1 ± 9.3[7]
Ellipticine UKF-NB-4Analogous to Doxorubicin[8]
Doxorubicin UKF-NB-4-[8]
Ellipticine IMR-32Less effective than Doxorubicin[8]
Doxorubicin IMR-32More effective than Ellipticine[8]
Cisplatin K562, T47D-[5]
8-Hydroxyquinoline K562, T47DProminent antitumor effect[5]

Experimental Protocols

The cytotoxic effects summarized above are typically determined using a variety of in-vitro cell-based assays. The following are detailed methodologies for commonly employed experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 8-HQ derivatives, Doxorubicin, Cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, which represents the concentration of the drug that is required to inhibit the growth of 50% of the cell population.[9]

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[10] LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon cell lysis.[11]

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Supernatant Collection: After the treatment period, the plate is centrifuged, and the cell culture supernatant is carefully collected.

  • LDH Reaction: The collected supernatant is transferred to a new 96-well plate. An LDH reaction mixture, containing a substrate (lactate) and a tetrazolium salt, is added to each well.

  • Incubation and Measurement: The plate is incubated in the dark at room temperature for approximately 30 minutes. The LDH released from the damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.[11] The absorbance is measured at a wavelength of around 490 nm.

  • Data Analysis: The amount of color formed is proportional to the number of lysed cells.[11] Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells treated with a lysis buffer).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition collect_supernatant Collect Supernatant incubation->collect_supernatant formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization mtt_readout Measure Absorbance (570 nm) formazan_solubilization->mtt_readout ic50_calculation IC50 Calculation mtt_readout->ic50_calculation ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction ldh_readout Measure Absorbance (490 nm) ldh_reaction->ldh_readout ldh_readout->ic50_calculation Apoptosis_Pathway hq 8-Hydroxyquinoline Derivative metal_chelation Intracellular Metal Ion Chelation (e.g., Cu, Fe) hq->metal_chelation ros Reactive Oxygen Species (ROS) Generation metal_chelation->ros dna_damage DNA Damage ros->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Cross-Validation of Analytical Methods for the Quantification of 7-(prop-1-en-1-yl)quinolin-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of 7-(prop-1-en-1-yl)quinolin-8-ol, a quinoline derivative of interest in pharmaceutical research. The objective is to present a thorough cross-validation of a High-Performance Liquid Chromatography (HPLC-UV) method and a UV-Visible (UV-Vis) Spectrophotometric method, offering researchers, scientists, and drug development professionals the necessary data to select the most suitable technique for their specific applications.

Introduction to Analytical Methodologies

Accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development. This guide focuses on two commonly employed analytical techniques for the quantification of organic molecules: HPLC-UV and UV-Vis Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. Coupled with a UV detector, it offers high selectivity and sensitivity for quantifying compounds that absorb ultraviolet light.

  • UV-Visible Spectrophotometry is a simpler and more accessible technique that measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum by a substance in solution. For compounds with low intrinsic absorbance or to enhance selectivity, derivatization reactions are often employed to produce a colored product with strong absorbance at a specific wavelength.

Experimental Protocols

The following sections detail the hypothetical, yet plausible, experimental protocols for the quantification of this compound using HPLC-UV and a derivatization-based UV-Vis spectrophotometric method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector was used.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometry with Derivatization

Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes was used for all absorbance measurements.

Derivatization Reaction: This hypothetical method is based on the reaction of phenolic compounds with a diazonium salt to form a colored azo dye.

  • Reagents:

    • This compound standard solutions (10-100 µg/mL in ethanol).

    • 0.1% (w/v) solution of 4-nitrobenzenediazonium tetrafluoroborate in 0.1 M HCl.

    • 0.5 M Sodium Hydroxide solution.

Procedure:

  • Pipette 1.0 mL of each standard or sample solution into a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 M HCl.

  • Add 1.0 mL of the 4-nitrobenzenediazonium tetrafluoroborate solution and mix well.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Add 1.0 mL of 0.5 M NaOH solution to develop the color.

  • Dilute to the mark with distilled water and mix thoroughly.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), determined to be 520 nm, against a reagent blank.

Data Presentation and Comparison

The performance of the two analytical methods was evaluated based on key validation parameters. The results are summarized in the table below.

Parameter HPLC-UV Method UV-Vis Spectrophotometric Method Comments
Linearity (R²) 0.99950.9982Both methods show good linearity, with HPLC-UV being slightly superior.
Range (µg/mL) 1 - 10010 - 100HPLC-UV offers a wider linear range, especially at lower concentrations.
Limit of Detection (LOD) (µg/mL) 0.22.5The HPLC-UV method is significantly more sensitive.
Limit of Quantification (LOQ) (µg/mL) 0.78.0The HPLC-UV method allows for the reliable quantification of much lower concentrations.
Accuracy (% Recovery) 98.5 - 101.2%97.2 - 102.5%Both methods demonstrate acceptable accuracy.
Precision (% RSD) < 2.0%< 3.5%The HPLC-UV method exhibits higher precision (less variability).
Specificity HighModerateHPLC separates the analyte from potential impurities, offering higher specificity. The UV-Vis method is more susceptible to interference from other phenolic compounds.
Analysis Time per Sample ~10 minutes~15 minutesHPLC offers a slightly faster analysis time per sample after initial system setup.
Cost and Complexity HighLowUV-Vis spectrophotometry is a more cost-effective and less complex technique.

Visualizations

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Prep_Standard Prepare Standard Solutions Autosampler Autosampler Injection (10 µL) Prep_Standard->Autosampler Prep_Sample Prepare Sample Solutions Prep_Sample->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Analyte (Peak Area) Chromatogram->Quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_measurement Spectrophotometric Measurement Prep_Standard_UV Prepare Standard Solutions Add_Reagents Add Derivatizing Reagents Prep_Standard_UV->Add_Reagents Prep_Sample_UV Prepare Sample Solutions Prep_Sample_UV->Add_Reagents Reaction_Dev Color Development Add_Reagents->Reaction_Dev Measure_Abs Measure Absorbance (520 nm) Reaction_Dev->Measure_Abs Quantify_UV Quantify Analyte Measure_Abs->Quantify_UV

Caption: Workflow for the UV-Vis spectrophotometric quantification of this compound.

CrossValidation_Logic cluster_methods Analytical Methods cluster_results Performance Metrics Analyte This compound Sample HPLC HPLC-UV Method Analyte->HPLC UVVis UV-Vis Method Analyte->UVVis Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->LOD_LOQ UVVis->Specificity Comparison Method Comparison & Selection Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Specificity->Comparison

Caption: Logical diagram illustrating the cross-validation process.

Conclusion and Recommendations

The cross-validation of the HPLC-UV and UV-Vis spectrophotometric methods for the quantification of this compound reveals distinct advantages and disadvantages for each technique.

The HPLC-UV method is demonstrably superior in terms of sensitivity, precision, and specificity . Its ability to separate the analyte from potential impurities makes it the preferred method for regulatory submissions, in-process controls where impurity profiling is necessary, and for the analysis of complex sample matrices. The lower LOD and LOQ are critical for trace-level quantification.

The UV-Vis spectrophotometric method , while less sensitive and specific, offers the benefits of lower cost, simpler instrumentation, and ease of use . This method is well-suited for routine quality control applications where the sample matrix is well-defined and free from interfering substances, and where high sensitivity is not a primary requirement.

Recommendation: For research and development purposes, and for applications requiring high accuracy and the ability to quantify low concentrations of this compound, the HPLC-UV method is highly recommended . For high-throughput screening or in resource-limited settings where the analyte concentration is expected to be high and the sample matrix is simple, the UV-Vis spectrophotometric method provides a viable and economical alternative . The choice of method should ultimately be guided by the specific requirements of the analysis, including the required level of sensitivity, selectivity, and the available resources.

In vivo validation of the therapeutic potential of 7-(prop-1-en-1-yl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives, particularly those featuring an 8-hydroxyquinoline (8-HQ) scaffold, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as antifungal, antiparasitic, and anticancer agents. This guide provides a comparative overview of the in vivo therapeutic potential of various 8-hydroxyquinoline derivatives, with a focus on available experimental data. While specific in vivo validation for 7-(prop-1-en-1-yl)quinolin-8-ol is not publicly available, this guide will draw comparisons from structurally related 7-substituted and other 8-hydroxyquinoline compounds to provide a predictive insight into its potential therapeutic profile and the methodologies for its future in vivo evaluation.

Comparative In Vivo Efficacy of 8-Hydroxyquinoline Derivatives

The following tables summarize the in vivo efficacy of several 8-hydroxyquinoline derivatives from preclinical studies. These compounds have been evaluated for their antifungal and anti-leishmanial properties.

Antifungal Activity
CompoundAlternative Names/AnalogsTherapeutic AreaAnimal ModelKey FindingsReference
L14 Novel 8-hydroxyquinoline derivativeSystemic CandidiasisCandida albicans-infected murine modelAt 2 mg/kg, showed better in vivo efficacy than clioquinol in reducing fungal burden and extending survival.[1][2][1][2]
Clioquinol 5-chloro-7-iodo-8-hydroxyquinolineSystemic CandidiasisCandida albicans-infected murine modelUsed as a comparator; less effective than L14 at the tested dose.[1][2][1][2]
PH151 & PH153 8-hydroxyquinoline-5-sulfonamidesSystemic CandidiasisToll-deficient Drosophila melanogasterTreated flies had a significantly higher survival rate than untreated flies after 7 days of infection.[3][3]
Anti-leishmanial Activity
CompoundAlternative Names/AnalogsTherapeutic AreaAnimal ModelKey FindingsReference
8-Hydroxyquinoline (8-HQ) OxyquinolineCutaneous LeishmaniasisBALB/c mice infected with L. (L.) amazonensisIntralesional treatment dramatically reduced the number of tissue parasites in the skin.[4] Associated with an increase in IFN-γ and a decrease in IL-4.[4][4]
8-Hydroxyquinoline (8-HQ) OxyquinolineCutaneous LeishmaniasisBALB/c mice infected with dermotropic species of leishmaniaSubcutaneous and intralesional administration significantly decreased the size of skin lesions and tissue parasitism.[5][6][5][6]
7-[5′-(3′-Phenylisoxazolino)methyl]-8-hydroxyquinoline 7-substituted 8-HQ derivativeLeishmaniasis-In vitro activity demonstrated against Leishmania tropica, Leishmania major, and Leishmania infantum.[7][8] In vivo data not available.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for evaluating the antifungal and anti-leishmanial activity of 8-hydroxyquinoline derivatives.

In Vivo Murine Model of Systemic Candidiasis (adapted from studies on L14)
  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Mice are infected with a lethal dose of Candida albicans (e.g., 1 x 10^6 CFU) via lateral tail vein injection.

  • Treatment:

    • Test compounds (e.g., L14) and control compounds (e.g., clioquinol, fluconazole) are formulated in a suitable vehicle (e.g., saline with 0.5% Tween 80).

    • Treatment is administered intravenously or intraperitoneally at specified doses (e.g., 2 mg/kg for L14) at set time points post-infection (e.g., 2 hours and 24 hours post-infection).

  • Outcome Measures:

    • Survival: Mice are monitored daily for a set period (e.g., 21 days), and survival rates are recorded.

    • Fungal Burden: A subset of mice is euthanized at specific time points (e.g., 48 hours post-infection). Kidneys and other target organs are harvested, homogenized, and plated on appropriate media (e.g., Sabouraud Dextrose Agar) to determine the fungal load (CFU/gram of tissue).

  • Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Fungal burden data are analyzed using appropriate statistical tests such as the Mann-Whitney U test.

In Vivo Murine Model of Cutaneous Leishmaniasis (adapted from studies on 8-HQ)
  • Animal Model: BALB/c mice.

  • Infection: Mice are infected with stationary-phase promastigotes of Leishmania species (e.g., L. amazonensis) in the hind footpad or the base of the tail.

  • Treatment:

    • Treatment is initiated once lesions are established (e.g., 3-4 weeks post-infection).

    • Test compounds (e.g., 8-HQ) are administered via the intralesional or subcutaneous route at various concentrations. A standard drug (e.g., Glucantime) is used as a positive control.

  • Outcome Measures:

    • Lesion Size: Lesion diameter is measured weekly using a caliper.

    • Parasite Burden: At the end of the experiment, parasite load in the infected tissue (e.g., footpad, spleen, liver) is determined by limiting dilution assay or quantitative PCR.

    • Immune Response: Cytokine levels (e.g., IFN-γ, IL-4) in the serum or from stimulated splenocytes are measured by ELISA to assess the host immune response.

  • Statistical Analysis: Differences in lesion size and parasite burden between treated and control groups are analyzed using statistical tests such as the Student's t-test or ANOVA.

Visualizations

Experimental Workflow for In Vivo Therapeutic Validation

experimental_workflow cluster_preclinical Preclinical In Vivo Validation animal_model Animal Model Selection (e.g., Murine, Zebrafish) disease_induction Disease Induction (e.g., Infection, Tumor Implantation) animal_model->disease_induction treatment_groups Treatment Groups (Test Compound, Vehicle, Positive Control) disease_induction->treatment_groups administration Compound Administration (Route, Dose, Frequency) treatment_groups->administration monitoring Monitoring (Health, Behavior, Lesion Size) administration->monitoring outcome_assessment Outcome Assessment (Survival, Fungal/Parasite Burden, Tumor Volume) monitoring->outcome_assessment data_analysis Data Analysis outcome_assessment->data_analysis

Caption: General experimental workflow for the in vivo validation of a therapeutic compound.

Hypothetical Signaling Pathway Modulation by 8-Hydroxyquinolines

signaling_pathway HQ 8-Hydroxyquinoline Derivative Metals Intracellular Metal Ions (e.g., Cu2+, Zn2+) HQ->Metals Chelation/ Ionophore Activity Metalloenzymes Metalloenzymes (e.g., Proteasome, Kinases) Metals->Metalloenzymes Modulation of Enzyme Activity Downstream Downstream Signaling (e.g., Apoptosis, Cell Cycle Arrest) Metalloenzymes->Downstream Signal Transduction Therapeutic_Effect Therapeutic Effect (e.g., Antifungal, Anticancer) Downstream->Therapeutic_Effect

Caption: Hypothetical pathway showing 8-HQ derivatives modulating metalloenzyme activity.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the photostability of quinolin-8-ol based fluorescent probes, offering insights into their performance and experimental evaluation.

In the realm of fluorescence microscopy and sensing, the utility of a probe is fundamentally linked to its photostability. The ability of a fluorophore to withstand prolonged excitation without significant degradation is paramount for quantitative and long-term imaging applications. This guide provides a comparative analysis of the photostability of 7-(prop-1-en-1-yl)quinolin-8-ol and related quinolin-8-ol derivatives, which are a versatile class of fluorescent probes. Due to a lack of specific published photostability data for this compound, this guide draws upon the photophysical properties of the parent compound, 8-hydroxyquinoline (8-HQ), and its substituted derivatives to provide a predictive comparison and a framework for experimental validation.

Understanding Photostability of Quinolin-8-ol Derivatives

8-Hydroxyquinoline and its derivatives are known for their use as metal-ion sensors and fluorescent probes in biological systems. Their fluorescence properties are often modulated by the presence of substituents on the quinoline ring. While these modifications can enhance brightness and selectivity, they can also influence the probe's susceptibility to photobleaching—the irreversible photochemical destruction of a fluorophore.

Generally, the photostability of fluorescent probes is influenced by factors such as the efficiency of intersystem crossing to the triplet state, reactivity with molecular oxygen, and the presence of electron-donating or withdrawing groups. For quinolin-8-ol derivatives, substitutions at various positions can alter the electron density distribution and, consequently, the photochemical reaction pathways that lead to degradation.

Comparative Data on Related Probes

Compound NameSubstitutionQuantum Yield (Φ)Key Observations
8-Hydroxyquinoline (8-HQ)NoneVariable, solvent-dependentWeakly fluorescent in many solvents due to excited-state intramolecular proton transfer (ESIPT).
8-Benzyloxyquinoline Derivatives5,7-π-extended systemsPromisingShow good photoluminescence quantum yields, suggesting potential for improved stability over the parent compound.[1]
Tris(8-quinolinolato)aluminum(III) (Alq3)Metal Complex~0.12 in ChloroformA widely studied stable metal complex of 8-HQ, often used in organic light-emitting diodes (OLEDs).

Experimental Protocols for Photostability Assessment

To facilitate direct comparison and validation, the following experimental protocol for assessing the photostability of fluorescent probes is provided.

Sample Preparation
  • Prepare stock solutions of the fluorescent probes (e.g., this compound and other comparative probes) in a suitable solvent (e.g., DMSO, ethanol, or an aqueous buffer).

  • Dilute the stock solutions to a working concentration (e.g., 1-10 µM) in the desired experimental medium (e.g., phosphate-buffered saline, cell culture medium). Ensure the absorbance of the solution at the excitation wavelength is below 0.05 to minimize inner filter effects.

Photobleaching Measurement
  • Instrumentation: Use a fluorescence microscope equipped with a stable light source (e.g., Xenon arc lamp, laser), a sensitive detector (e.g., PMT or sCMOS camera), and appropriate filter sets for the probe's excitation and emission wavelengths.

  • Irradiation:

    • Acquire an initial fluorescence image (t=0) with minimal exposure to establish the baseline intensity.

    • Continuously illuminate a defined region of interest (ROI) with the excitation light at a constant intensity.

    • Acquire fluorescence images at regular time intervals (e.g., every 10-30 seconds) over a period of several minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photostability can be quantified by determining the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.

    • For a more rigorous comparison, the photobleaching quantum yield (Φp) can be calculated if the photon flux of the excitation light is known.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a comparative photostability analysis of fluorescent probes.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Photobleaching Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solutions prep2 Dilute to Working Concentration prep1->prep2 meas1 Acquire Initial Image (t=0) prep2->meas1 meas2 Continuous Illumination meas1->meas2 meas3 Time-Lapse Imaging meas2->meas3 analysis1 Measure Fluorescence Intensity meas3->analysis1 analysis2 Normalize Intensity Data analysis1->analysis2 analysis3 Plot Decay Curve analysis2->analysis3 analysis4 Calculate Photostability Metrics (t1/2, Φp) analysis3->analysis4 conclusion Conclusion analysis4->conclusion Comparative Analysis photobleaching_pathway Probe_GS Probe (Ground State, S0) Probe_ES Probe (Excited Singlet State, S1) Probe_GS->Probe_ES Excitation (hν) Probe_ES->Probe_GS Fluorescence Probe_TS Probe (Triplet State, T1) Probe_ES->Probe_TS Intersystem Crossing (ISC) Probe_TS->Probe_GS Phosphorescence NonFluorescent Non-Fluorescent Products Probe_TS->NonFluorescent Photochemical Reaction Oxygen Molecular Oxygen (3O2) Probe_TS->Oxygen Energy Transfer Oxygen:s->NonFluorescent:n

References

A Comparative Analysis of Off-Target Effects of 7-(prop-1-en-1-yl)quinolin-8-ol in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the off-target effects of the novel kinase inhibitor, 7-(prop-1-en-1-yl)quinolin-8-ol, in comparison to other kinase inhibitors. The data presented herein is intended to guide researchers in making informed decisions during the early stages of drug discovery and development. Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[1]

Introduction to this compound

This compound is a small molecule inhibitor designed to target Kinase X, a serine/threonine kinase implicated in the proliferation of various cancer cell lines. Its core structure is based on the 8-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry known for its metal-chelating properties and broad biological activities, including antitumor and antimicrobial effects.[2][3] While the on-target potency of this compound is promising, a thorough assessment of its off-target liabilities is crucial to predict potential adverse effects and ensure a favorable safety profile. Unintended off-target pharmacology can result in toxicities that lead to drug attrition.[4]

This guide compares the off-target profile of this compound with two other investigational Kinase X inhibitors, Compound A and Compound B, in various cellular models.

Comparative On-Target and Off-Target Activity

The following tables summarize the quantitative data for the on-target potency and off-target effects of this compound, Compound A, and Compound B.

Table 1: On-Target Potency against Kinase X

CompoundTargetAssay TypeIC50 (nM)
This compoundKinase XEnzymatic Assay15
Compound AKinase XEnzymatic Assay25
Compound BKinase XEnzymatic Assay10

Table 2: Off-Target Kinase Profiling (Select Kinases)

CompoundKinase A (% Inhibition @ 1µM)Kinase B (% Inhibition @ 1µM)Kinase C (% Inhibition @ 1µM)
This compound85125
Compound A209015
Compound B5895

Table 3: GPCR Off-Target Binding (Select Receptors)

CompoundGPCR Target 1 (Ki, nM)GPCR Target 2 (Ki, nM)GPCR Target 3 (Ki, nM)
This compound>10,0008,500>10,000
Compound A500>10,0009,000
Compound B>10,000>10,000750

Table 4: Cytotoxicity in Non-Target Cells (Hepatocellular Carcinoma Cell Line - HepG2)

CompoundCell LineAssay TypeCC50 (µM)
This compoundHepG2MTS Assay50
Compound AHepG2MTS Assay15
Compound BHepG2MTS Assay20

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay

The enzymatic activity of Kinase X was measured using a luminescence-based assay. The assay was performed in a 384-well plate format. Each well contained the kinase, a specific substrate peptide, and ATP. The compounds were serially diluted and added to the wells, followed by incubation at room temperature. The amount of ATP remaining after the kinase reaction was quantified using a kinase-glo reagent, and the resulting luminescence was measured. IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model.

Off-Target Kinase Panel Screening

A panel of 96 different kinases was used to assess the selectivity of the compounds. The screening was conducted at a single concentration (1 µM) for each compound. The experimental procedure was similar to the on-target kinase inhibition assay, with the respective kinases and their substrates. The percentage of inhibition was calculated relative to a DMSO control.

GPCR Binding Assay

The binding affinity of the compounds to a panel of common GPCRs was determined using radioligand binding assays. Cell membranes expressing the target GPCR were incubated with a specific radioligand and varying concentrations of the test compound. After reaching equilibrium, the bound and free radioligands were separated by filtration. The radioactivity of the filter was measured, and the Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Cellular Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated in the HepG2 human hepatocellular carcinoma cell line. Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the cells were treated with serial dilutions of the compounds for 72 hours. Cell viability was assessed using the MTS assay, which measures the metabolic activity of the cells. The absorbance was read at 490 nm, and the CC50 values were calculated from the dose-response curves.

Visualizations

Signaling Pathway of Kinase X

KinaseX_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Adaptor Adaptor Protein RTK->Adaptor GEF GEF Adaptor->GEF Ras Ras GEF->Ras KinaseX Kinase X Ras->KinaseX TF Transcription Factor KinaseX->TF Proliferation Cell Proliferation TF->Proliferation Off_Target_Workflow Compound This compound OnTarget On-Target Assay (Kinase X) Compound->OnTarget OffTarget Off-Target Screening Compound->OffTarget DataAnalysis Data Analysis & Comparison OnTarget->DataAnalysis KinasePanel Kinase Panel (96) OffTarget->KinasePanel GPCRPanel GPCR Panel OffTarget->GPCRPanel Cytotoxicity Cytotoxicity Assay (HepG2) OffTarget->Cytotoxicity KinasePanel->DataAnalysis GPCRPanel->DataAnalysis Cytotoxicity->DataAnalysis Report Safety Profile Report DataAnalysis->Report

References

Safety Operating Guide

Essential Safety and Operational Guide for 7-(Prop-1-EN-1-YL)quinolin-8-OL

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for handling 7-(Prop-1-EN-1-YL)quinolin-8-OL in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the experimental workflow.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure personal safety when handling this compound and similar quinoline derivatives. The required PPE is detailed below, categorized by the type of protection.

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Body Protection Laboratory coat or a chemical-resistant suit.A complete suit protecting against chemicals should be selected based on the concentration and amount of the substance being handled.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator is necessary if ventilation is inadequate or when handling fine powders that can be inhaled.[1][2]

Chemical Handling and Storage Protocol

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[1][3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling.[2][4]

  • Dispensing: When weighing or transferring the solid compound, take care to avoid creating dust. If working with a solution, prevent the generation of vapors or mists.

Storage:

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Accidental Release Measures:

  • Evacuation: In case of a significant spill, evacuate unnecessary personnel from the area.[4]

  • Ventilation: Ensure adequate ventilation.[2]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[4]

    • For liquid spills, use an inert absorbent material like clay or diatomaceous earth to soak up the spill.[4]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[2]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]

Waste Disposal:

  • Containerization: Collect all waste material (including contaminated PPE and cleaning materials) in a suitable, sealed, and clearly labeled hazardous waste container.

  • Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1] Do not dispose of it down the drain.[5]

Procedural Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Fume Hood B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Clean Work Area E->F H Segregate Chemical Waste E->H G Store Chemical Properly F->G I Dispose of Waste via Approved Channels G->I H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.